5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZULSYPOPMUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40950691 | |
| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28004-63-9 | |
| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28004-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(2,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40950691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅Cl₂N₃S |
| Molecular Weight | 246.11 g/mol |
| Melting Point | 240-242 °C |
| Appearance | Crystalline solid |
| Water Solubility | 4.3 µg/mL |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide derivative of 2,4-dichlorobenzoic acid. Two common and effective protocols are detailed below.
Experimental Protocol 1: Acid-Catalyzed Cyclization
This method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a strong acid.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Thiosemicarbazide
-
Pyridine
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ice
Procedure:
-
Formation of N-(2,4-dichlorobenzoyl)thiosemicarbazide: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a minimal amount of cold pyridine. Slowly add 2,4-dichlorobenzoyl chloride (1.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 2-3 hours at room temperature.
-
Precipitation and Filtration: Pour the reaction mixture into ice-cold water. The crude N-(2,4-dichlorobenzoyl)thiosemicarbazide will precipitate. Filter the solid, wash with cold water, and dry.
-
Cyclization: To the dried intermediate, add concentrated sulfuric acid (5-10 volumes) slowly in an ice bath. Allow the mixture to stir at room temperature for 1-2 hours, then carefully heat to 60-70 °C for 1 hour.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to yield pure this compound.
Experimental Protocol 2: Solid-State Synthesis using Phosphorus Pentachloride
This method offers a solvent-free approach to the synthesis.
Materials:
-
2,4-Dichlorobenzoic acid
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅)
-
Sodium carbonate solution (5%)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Mixing of Reactants: In a dry mortar, combine 2,4-dichlorobenzoic acid (1.0 eq), thiosemicarbazide (1.0 eq), and phosphorus pentachloride (1.1 eq).
-
Grinding: Grind the mixture thoroughly at room temperature for 15-20 minutes. The reaction is typically exothermic.
-
Neutralization and Precipitation: Add a 5% sodium carbonate solution to the reaction mixture until the pH reaches 8-9. A solid precipitate will form.
-
Filtration and Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a DMF/water mixture to obtain pure this compound.
Characterization Data
While specific experimental spectra for this compound are not widely published, the following tables summarize the expected and reported characterization data based on analogous compounds and spectroscopic principles.
FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (amine) |
| 3100-3000 | Aromatic C-H stretching |
| ~1620 | C=N stretching (thiadiazole ring) |
| ~1590, 1470 | Aromatic C=C stretching |
| ~1550 | N-H bending |
| ~1250 | C-N stretching |
| ~870, 820 | C-Cl stretching |
| ~700 | C-S stretching |
¹H NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Aromatic H |
| ~7.6-7.7 | dd | 1H | Aromatic H |
| ~7.4-7.5 | d | 1H | Aromatic H |
| ~7.3 | s (broad) | 2H | -NH₂ |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (Thiadiazole ring, C-NH₂) |
| ~155 | C5 (Thiadiazole ring, C-Aryl) |
| ~135-127 | Aromatic Carbons |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Synthesis and Characterization Workflow
Biological Activity and Signaling Pathway
Derivatives of 2-amino-1,3,4-thiadiazole are recognized for their potential as anticancer agents.[1][2] One of the key mechanisms underlying their activity is the inhibition of critical cell signaling pathways, such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is often dysregulated in cancer.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
The diagram below illustrates the putative mechanism of action of this compound in cancer cells, targeting the ERK signaling cascade.
Inhibition of the ERK Signaling Pathway
Conclusion
This compound is a synthetically accessible compound with significant potential for further investigation in drug discovery, particularly in the development of novel anticancer agents. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this and related 1,3,4-thiadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of ERK Dimerization Prevents Tumorigenesis by RAS-ERK Pathway Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, and biological activities of the heterocyclic compound 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold, including anticancer and antimicrobial effects. This document consolidates available data to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on this chemical entity. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, key biological pathways and experimental workflows are visualized using logical diagrams.
Physicochemical Properties
This compound is a solid, crystalline substance with limited solubility in water. Its chemical structure, featuring a dichlorinated phenyl ring attached to a 2-amino-1,3,4-thiadiazole core, contributes to its lipophilic character, which is often a desirable trait for drug candidates to facilitate passage through cellular membranes.
| Property | Value | Reference |
| Molecular Formula | C₈H₅Cl₂N₃S | |
| Molecular Weight | 246.11 g/mol | |
| Melting Point | 240-242 °C | |
| Boiling Point (predicted) | 415.2 °C at 760 mmHg | |
| Flash Point (predicted) | 204.9 °C | |
| Water Solubility (predicted) | 4.3 µg/mL | |
| Vapor Pressure (predicted) | 4.21E-07 mmHg at 25°C | |
| XLogP3 (predicted) | 2.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established methods for the preparation of 2-amino-5-aryl-1,3,4-thiadiazoles. A common and effective approach involves the cyclization of an appropriate thiosemicarbazone derivative.
General Synthesis Protocol
A widely employed synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, followed by oxidative cyclization.
-
Step 1: Formation of 2-(2,4-dichlorobenzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)
-
To a solution of 2,4-dichlorobenzaldehyde (10 mmol) in ethanol (50 mL), a solution of thiosemicarbazide (10 mmol) in warm water (50 mL) is added.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 2-3 hours.
-
The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to yield the pure thiosemicarbazone.
-
-
Step 2: Oxidative Cyclization to this compound
-
The dried thiosemicarbazone (5 mmol) from Step 1 is dissolved in ethanol (30 mL).
-
An ethanolic solution of ferric chloride (FeCl₃) (10 mmol) is added dropwise with constant stirring.
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water to remove any inorganic impurities, and then dried.
-
The crude product is recrystallized from ethanol or a suitable solvent to afford pure this compound.
-
Spectral Characterization
The structure of the synthesized compound can be confirmed by various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of closely related structures.
| Technique | Expected Features |
| FTIR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching of amine), ~1620 (C=N stretching of the thiadiazole ring), ~1550 (N-H bending), ~1470, 1430 (C=C aromatic stretching), ~820-880 (C-Cl stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2-7.8 (multiplet, 3H, aromatic protons), ~7.5 (singlet, 2H, NH₂ protons, D₂O exchangeable) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C-NH₂ of thiadiazole), ~155 (C-aryl of thiadiazole), ~127-135 (aromatic carbons) |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 245/247/249 corresponding to the isotopic pattern of two chlorine atoms. |
Biological Activities and Mechanisms of Action
Derivatives of 1,3,4-thiadiazole are well-documented for their wide range of pharmacological activities. The primary areas of interest for this compound and its analogs are their potential as anticancer and antimicrobial agents.
Anticancer Activity
3.1.1. Mechanism of Action: Inhibition of Tubulin Polymerization
One of the key mechanisms underlying the anticancer activity of some 1,3,4-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds can prevent its assembly into functional microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).
3.1.2. Mechanism of Action: Interference with Signaling Pathways
Another proposed mechanism of anticancer action for 2-amino-1,3,4-thiadiazole derivatives involves the modulation of intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, which is a critical regulator of cell proliferation, survival, and differentiation.
Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of the ERK1/2 pathway. By doing so, these compounds can suppress the downstream signaling events that promote cancer cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common scaffold in a variety of antimicrobial agents. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains are not extensively reported, the general class of compounds is known to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of antimicrobial action is believed to involve the inhibition of essential enzymes in the microbial pathogens, thereby disrupting critical cellular processes.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its synthesis is straightforward, and its physicochemical properties suggest good potential for drug-likeness. The known mechanisms of action for related compounds, including the inhibition of tubulin polymerization and interference with key signaling pathways, provide a strong rationale for its further investigation. This technical guide serves as a comprehensive starting point for researchers, providing the necessary foundational information to facilitate future studies and drug development efforts centered on this promising molecule. Further research is warranted to fully elucidate the specific biological activity profile and mechanisms of action of this compound.
Spectroscopic Analysis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule, this guide presents a composite of expected values and methodologies derived from closely related 1,3,4-thiadiazole derivatives. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data anticipated for this compound, based on analyses of analogous compounds.[1][2][3][4]
Table 1: FT-IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| N-H (amine) | 3250-3400 | Symmetric and asymmetric stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C=N (thiadiazole) | 1600-1620 | Stretching |
| C=C (aromatic) | 1450-1580 | Ring stretching |
| C-N | 1300-1350 | Stretching |
| C-S | 680-720 | Stretching |
| C-Cl | 750-850 | Stretching |
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | 7.0 - 7.5 | Singlet (broad) |
| Ar-H | 7.4 - 8.2 | Multiplet |
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-NH₂ (thiadiazole) | 165 - 170 |
| C-Ar (thiadiazole) | 150 - 155 |
| C-Cl (aromatic) | 130 - 135 |
| C-H (aromatic) | 125 - 132 |
| C (aromatic, attached to thiadiazole) | 130 - 135 |
Table 4: UV-Visible Spectroscopic Data
| Solvent | λmax (nm) | Transition |
| Ethanol/Methanol | ~250 and ~320 | π → π* and n → π* |
Table 5: Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 245/247/249 (isotope pattern for 2 Cl) |
| [M+H]⁺ | 246/248/250 (isotope pattern for 2 Cl) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Synthesis
A common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an aryl-substituted thiosemicarbazide.[5]
-
Preparation of 1-(2,4-dichlorobenzoyl)thiosemicarbazide: 2,4-Dichlorobenzoyl chloride is reacted with potassium thiocyanate to form an isothiocyanate, which is then treated with hydrazine hydrate.
-
Cyclization: The resulting 1-(2,4-dichlorobenzoyl)thiosemicarbazide is then cyclized using a dehydrating agent such as concentrated sulfuric acid or phosphoric acid with gentle heating.[5]
-
Purification: The crude product is neutralized, filtered, washed, and recrystallized, typically from ethanol or a similar solvent.[5][6]
FT-IR Spectroscopy
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a thin pellet.
-
Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: The compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.
-
Analysis: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
UV-Visible Spectroscopy
-
Instrument: A UV-Visible spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-grade solvent (e.g., ethanol or methanol).
-
Analysis: The absorbance is measured over a wavelength range of 200-800 nm.
Mass Spectrometry
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Analysis: The sample is ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio (m/z) of the resulting ions is determined.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.
This guide provides a framework for the spectroscopic characterization of this compound. Researchers should adapt these protocols to their specific instrumentation and experimental conditions. The provided data, derived from analogous structures, serves as a reliable reference for the interpretation of experimental results.
References
- 1. 20.198.91.3:8080 [20.198.91.3:8080]
- 2. jocpr.com [jocpr.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide on the Crystal Structure of a 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Analogue
Disclaimer: Extensive searches of public scientific databases did not yield a publicly available crystal structure for 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This guide instead provides a detailed analysis of the crystal structure of a closely related compound, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine , which features an additional oxymethyl linker. The methodologies and structural features discussed herein provide valuable insights that may be applicable to the target compound.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystallographic data, experimental protocols, and structural characteristics of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.
Introduction
1,3,4-Thiadiazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] These activities include, but are not limited to, antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The specific substitution patterns on the thiadiazole ring play a crucial role in modulating their pharmacological profiles. The presence of a dichlorophenyl moiety is a common feature in many biologically active molecules. Understanding the three-dimensional arrangement of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
This guide focuses on the detailed crystal structure analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, providing a foundational understanding for researchers working on similarly substituted thiadiazole scaffolds.
Crystallographic Data
The single-crystal X-ray diffraction analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine provides precise data on its solid-state conformation and packing. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₇Cl₂N₃OS |
| Molecular Weight | 276.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 16.012(3) Å |
| b | 6.5840(13) Å |
| c | 11.225(2) Å |
| α | 90° |
| β | 105.65(3)° |
| γ | 90° |
| Volume | 1139.5(4) ų |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Refinement | |
| R-factor | 0.055 |
| wR-factor | 0.145 |
| Data sourced from the National Institutes of Health (NIH) publication on the crystal structure of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.[1] |
Molecular and Crystal Structure
The asymmetric unit of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine contains one molecule. The dihedral angle between the 1,3,4-thiadiazole ring and the 2,4-dichlorophenyl ring is 21.5(2)°.[1] In the crystal, molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains that propagate along the b-axis.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structure determination of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.
The synthesis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine is achieved through the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide.[1]
Procedure:
-
A mixture of 2,4-dichlorophenoxyacetic acid (2 mmol) and thiosemicarbazide (5 mmol) is placed in a 25 ml flask.
-
The flask is heated in an oil bath at 363 K (90 °C) for 6 hours.
-
After cooling to room temperature, the crude product precipitates and is collected by filtration.
-
The pure compound is obtained by recrystallization from 20 ml of ethanol.[1]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation.
Procedure:
-
The purified compound is dissolved in acetone.
-
The solution is allowed to evaporate slowly at room temperature.
-
Crystals suitable for X-ray diffraction are formed over time.[1]
Data Collection:
-
An Enraf-Nonius CAD-4 diffractometer was used for data collection.
-
The radiation source was Mo Kα.
-
A total of 2142 reflections were measured, with 2065 being independent.[1]
Structure Solution and Refinement:
-
The structure was solved using direct methods with the SHELXS97 program.
-
Refinement was carried out on F² using SHELXL97.
-
All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
Visualizations
The following diagrams illustrate the chemical structure and the experimental workflow for the synthesis and structural analysis of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.
Caption: Experimental workflow for the synthesis and structural analysis.
Conclusion
While the crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive analysis of the closely related analogue, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. The detailed crystallographic data, experimental protocols, and structural features presented herein offer a valuable reference for researchers in the field of medicinal chemistry and material science. The provided methodologies for synthesis and crystallization can serve as a starting point for obtaining single crystals of the target compound and other related 1,3,4-thiadiazole derivatives. Further research is warranted to elucidate the crystal structure of the title compound to enable more precise structure-based drug design efforts.
References
- 1. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
Biological screening of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine derivatives
An In-depth Technical Guide to the Biological Screening of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives
Introduction
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and oxadiazole, enabling it to cross cellular membranes and interact with various biological targets.[1] Consequently, derivatives of 1,3,4-thiadiazole are recognized for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3] The this compound core combines the versatile thiadiazole ring with a dichlorinated phenyl group, a substitution pattern often associated with enhanced biological efficacy. This guide provides a comprehensive overview of the biological screening methodologies for derivatives of this core structure, presenting quantitative data, detailed experimental protocols, and visual workflows for researchers in drug discovery and development.
General Synthesis
The synthesis of the parent compound, 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, can be achieved through the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide.[4] A more general and widely used method for synthesizing 5-aryl-1,3,4-thiadiazol-2-amine derivatives involves the acid-catalyzed cyclization of a corresponding N-aroylthiosemicarbazide. This precursor is typically formed by reacting an aroyl chloride or benzoic acid ester with thiosemicarbazide.[5]
Caption: General synthesis workflow for 5-aryl-1,3,4-thiadiazol-2-amines.
Biological Screening and Activity
Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant potential in various biological assays, primarily as antimicrobial and anticancer agents. The specific substitution with a 2,4-dichlorophenyl group often modulates this activity.
Antimicrobial Activity
Thiadiazole derivatives are frequently screened for their ability to inhibit the growth of pathogenic bacteria and fungi.
Summary of Activity: Derivatives of 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine have shown promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and varying activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[5][6] Antifungal activity is commonly observed against species like Aspergillus niger and Candida albicans.[5] Specifically, chlorinated compounds have demonstrated good inhibitory effects.[6]
Table 1: Representative Antibacterial Activity Data for 1,3,4-Thiadiazole Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5-(4-chlorophenyl)-... | S. aureus | - | 20-28 | [6] |
| 5-(4-fluorophenyl)-... | B. subtilis | - | 20-28 | [6] |
| Aromatic formazans | Salmonella typhi | 15-19 | - | [6] |
| Compound 38 | E. coli | - | 1000 | [7] |
| Standard (Ciprofloxacin) | Various | - | 18-25 |[6][7] |
Table 2: Representative Antifungal Activity Data for 1,3,4-Thiadiazole Derivatives
| Compound | Test Organism | Zone of Inhibition (%) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5-(4-chlorophenyl)-... | A. niger | 81-91% | - | [6] |
| 5-(4-chlorophenyl)-... | C. albicans | 81-91% | - | [6] |
| 4-(5-methyl...)-diol | Candida species | - | 8-96 | [3] |
| Standard (Fluconazole) | Various | - | - |[5] |
Experimental Protocol: Agar Diffusion Method The agar diffusion method (disk or well) is a standard preliminary test for antimicrobial activity.[5][8]
-
Media and Culture Preparation: A suitable medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared and sterilized.[9] Petri plates are prepared by pouring 15-20 mL of the medium.[9] The plates are then inoculated with a standardized suspension of the test microorganism (e.g., 10⁻⁴ cfu).[8]
-
Compound Application: Wells are made in the agar plate. A solution of the test compound (typically dissolved in a solvent like DMSO) at a known concentration is added to the wells.[5] Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) solutions are used as positive controls, while the solvent serves as a negative control.[5]
-
Incubation: Bacterial plates are incubated at 37±1°C for 24 hours, and fungal plates at 25±1°C for 48-72 hours.[5]
-
Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters.
-
Minimum Inhibitory Concentration (MIC): For compounds showing significant activity, the MIC is determined. This is typically done by a broth microdilution method, where various concentrations of the compound are tested to find the lowest concentration that prevents visible microbial growth.[5]
Caption: Experimental workflow for antimicrobial screening via the agar diffusion method.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.
Summary of Activity: Derivatives have shown potent activity against breast (MCF-7, MDA-MB-231), liver (HepG2), colon (HCT-116), and lung (A549) cancer cell lines.[1][10][11] The activity of some derivatives has been reported to be stronger than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[1] For instance, 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole was found to decrease the viability of breast cancer cells by targeting Topoisomerase II.[1]
Table 3: Representative Anticancer Activity (IC₅₀) Data for 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-... | MCF-7, MDA-MB-231 | - | TopoII | [1] |
| 5-(4-chlorophenyl)-... derivative 14a-c | MCF-7, HepG2 | 2.32 - 8.35 | - | [10] |
| Honokiol derivative 8a-j | A549, MCF-7, HeLa | - | - | [10] |
| Pyridine derivative 18a-h | HCT-116, HepG2 | 2.03 - 37.56 | - | [10] |
| Compound 3e | HCT-116 | 7.19 | - | [1] |
| Compound 3l | HCT-116 | 6.56 | - | [1] |
| Standard (5-Fluorouracil) | HCT-116 | 29.50 | - |[1] |
Experimental Protocol: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture and Seeding: Cancer cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂. Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells contain medium with solvent or a standard drug (e.g., 5-Fluorouracil or Cisplatin). The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: Workflow for in vitro anticancer screening using the MTT assay.
Enzyme Inhibition
Certain thiadiazole derivatives have been identified as inhibitors of specific enzymes, which can be a key mechanism for their therapeutic effects.
Summary of Activity: While data specific to the 5-(2,4-Dichlorophenyl) core is limited, related 1,3,4-thiadiazole-2-amine derivatives have been shown to inhibit human carbonic anhydrase isozymes (hCA-I and hCA-II) with IC₅₀ values in the nanomolar to low micromolar range.[12] Other studies have explored their inhibitory potential against enzymes like monoamine oxidases (MAO) and α-glucosidase.[13][14]
Experimental Protocol: General In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare buffer solutions, a purified enzyme solution, a substrate solution, and solutions of the test inhibitor at various concentrations.
-
Reaction Mixture: In a microplate or cuvette, combine the buffer, enzyme solution, and inhibitor solution. Allow a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or fluorometer. The rate of reaction is determined from the slope of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control reaction without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Caption: Potential mechanism of action via Topoisomerase II (TopoII) inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The biological screening of its derivatives requires a systematic approach, beginning with standardized in vitro assays for antimicrobial and anticancer activities. Protocols such as the agar diffusion method and the MTT assay provide crucial preliminary data on efficacy and potency (MIC and IC₅₀ values). For promising candidates, further investigation into their mechanisms of action, such as enzyme inhibition or disruption of specific cellular pathways, is essential. The structured presentation of quantitative data and clear visualization of experimental workflows, as outlined in this guide, are critical for the efficient evaluation and progression of these compounds in the drug discovery pipeline.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatility of the 1,3,4-Thiadiazole Scaffold: A Technical Guide to Its Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its mesoionic character, allow compounds containing this moiety to readily cross cellular membranes and interact with a wide array of biological targets.[1][2] This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4] This technical guide provides an in-depth overview of the key therapeutic targets of 1,3,4-thiadiazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to facilitate further research and drug development in this promising area.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[3][5] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in cell division and signaling to the induction of programmed cell death.
Key Anticancer Targets and Quantitative Efficacy
The anticancer efficacy of various 1,3,4-thiadiazole derivatives has been quantified against numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for key molecular targets.
Table 1: Inhibition of Protein Kinases by 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl | K562 | 7.4 | [6] |
| Compound 29i (o-bromophenyl derivative) | EGFR | - | 0.0293 | [7] |
| Compound 29i (o-bromophenyl derivative) | HER-2 | - | 0.0557 | [7] |
| Compound 32a | EGFR | - | 0.08 | [7] |
| Compound 32d | EGFR | - | 0.30 | [7] |
Table 2: Inhibition of Other Anticancer Targets by 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b][3][6][7]thiadiazole-linked oxindole 7 | Tubulin Polymerization | - | 0.15 | [8] |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Topoisomerase II | MDA-MB-231 | ~70-170 | [9] |
| 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | Topoisomerase II | MCF-7 | ~120-160 | [9] |
| Compound 4y | Aromatase | MCF-7 | 0.062 (mmol/L) | [10] |
Table 3: Cytotoxic Activity of 1,3,4-Thiadiazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a (honokiol derivative) | A549 (Lung) | 1.62 | [7] |
| Compound 8a (honokiol derivative) | MDA-MB-231 (Breast) | 2.54 | [7] |
| Compound 22d | MCF-7 (Breast) | 1.52 | [7] |
| Compound 22d | HCT-116 (Colon) | 10.3 | [7] |
| Ciprofloxacin-based derivative 1h | SKOV-3 (Ovarian) | 3.58 | [7] |
| Ciprofloxacin-based derivative 1l | A549 (Lung) | 2.79 | [7] |
| Pyridine derivative 18a-h | HCT-116 (Colon) | 2.03 - 37.56 | [7] |
| Pyridine derivative 18a-h | Hep-G2 (Liver) | 2.03 - 37.56 | [7] |
Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives in Cancer
The anticancer effects of 1,3,4-thiadiazoles are often a result of their interaction with complex signaling networks within cancer cells.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
In Silico Modeling of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide focuses on 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, a compound of significant interest for targeted therapeutic development. This document provides a comprehensive overview of the in silico modeling approaches used to elucidate the molecular interactions of this compound. It details the methodologies for molecular docking and computational analysis and outlines experimental protocols for the synthesis and biological evaluation of this class of compounds. The guide is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
The 1,3,4-thiadiazole ring system is a prevalent heterocyclic motif in a multitude of biologically active compounds.[1][2][3] The versatile nature of this scaffold allows for substitutions that can modulate its physicochemical and pharmacological properties. The specific compound, this compound, combines the 1,3,4-thiadiazole core with a dichlorinated phenyl ring, a substitution pattern often associated with enhanced biological activity. In silico modeling techniques are indispensable tools in modern drug discovery, offering insights into the molecular interactions that govern a compound's efficacy and selectivity. This guide will explore these computational methods in the context of this compound.
Molecular Structure and Properties
The foundational step in any in silico study is the characterization of the molecule of interest. The structure of a closely related compound, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, has been elucidated by X-ray crystallography, revealing key structural parameters.[4] For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its optimized geometry, electronic properties, and vibrational frequencies.[5][6][7]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₅Cl₂N₃S |
| Molecular Weight | 246.11 g/mol |
| LogP | 3.5 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Note: These values are predictions based on computational models and may vary from experimental results.
In Silico Modeling of Interactions
In silico modeling provides a powerful lens through which to examine the interactions of small molecules with biological macromolecules. These methods can predict binding affinities, identify key interacting residues, and guide the design of more potent and selective analogs.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this typically involves docking the compound into the active site of a target protein.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the atoms.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a known inhibitor or a predicted active site.
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site.
-
Score the generated poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Visualize the protein-ligand complex to understand the binding mode.
-
A number of studies have successfully employed molecular docking to investigate the interactions of 1,3,4-thiadiazole derivatives with various biological targets, including enzymes and receptors.[8][9][10][11][12]
Logical Relationship: In Silico to In Vitro
Caption: Workflow from computational prediction to experimental validation.
Synthesis and Characterization
The synthesis of this compound can be achieved through established synthetic routes for 1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis
A common method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid derivative.
-
Step 1: Preparation of 2,4-Dichlorobenzoyl Thiosemicarbazide:
-
React 2,4-dichlorobenzoyl chloride with thiosemicarbazide in a suitable solvent (e.g., pyridine or dioxane).
-
The reaction is typically carried out at room temperature or with gentle heating.
-
The product is isolated by filtration and purified by recrystallization.
-
-
Step 2: Cyclization to this compound:
-
The prepared 2,4-dichlorobenzoyl thiosemicarbazide is treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.
-
The mixture is heated to effect cyclization.
-
The reaction is then cooled and neutralized to precipitate the desired product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure of the synthesized compound is confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[13][14]
Biological Evaluation
The biological activity of this compound can be assessed through a variety of in vitro assays, depending on the therapeutic target of interest.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., MCF-7, A549) in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for an additional 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Experimental Workflow: Drug Discovery Pipeline
Caption: A simplified overview of the drug discovery process.
Conclusion
The in silico modeling of this compound provides a powerful framework for understanding its potential as a therapeutic agent. By combining computational techniques with established experimental protocols for synthesis and biological evaluation, researchers can efficiently explore the structure-activity relationships of this promising compound. This integrated approach accelerates the drug discovery process, enabling the rational design of more effective and selective drug candidates. The methodologies and data presented in this guide serve as a valuable resource for the scientific community dedicated to advancing the field of medicinal chemistry.
References
- 1. chemmethod.com [chemmethod.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]
- 4. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a significant heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of 1,3,4-thiadiazole have attracted considerable interest as potential anticancer agents due to their structural similarity to pyrimidine, a key component of nucleobases, suggesting they may interfere with DNA replication and other critical cellular processes in cancer cells.[1] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of compounds based on the 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine core. While direct experimental data for the parent compound is limited in publicly available literature, this guide synthesizes information from structurally related analogs to provide a valuable comparative framework for researchers.
Comparative Cytotoxicity Data
The cytotoxic potential of 1,3,4-thiadiazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for this assessment. The following table summarizes the in vitro cytotoxic activity of 1,3,4-thiadiazole derivatives that share the 5-(2,4-dichlorophenyl) core, highlighting their potency against various cancer cell lines.
| Compound ID | C2-Substituent | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 2-(4-Bromophenylamino) | MCF-7 (Breast) | Not Specified |
| Analog 1 | 2-(4-Bromophenylamino) | MDA-MB-231 (Breast) | Not Specified |
| Analog 2 | 2-(4-Fluorophenylamino) | A549 (Lung) | Not Specified |
| Analog 3 | 2-(4-Chlorophenylamino) | T47D (Breast) | Not Specified |
| Analog 3 | 2-(4-Chlorophenylamino) | HT-29 (Colon) | Not Specified |
| Analog 3 | 2-(4-Chlorophenylamino) | FTC-238 (Thyroid) | Not Specified |
| Analog 3 | 2-(4-Chlorophenylamino) | P19 (Teratoma) | Not Specified |
| Analog 3 | 2-(4-Chlorophenylamino) | Jurkat E6.1 (T-cell leukemia) | Not Specified |
| Analog 3 | 2-(4-Chlorophenylamino) | TE671 (Rhabdomyosarcoma/medulloblastoma) | Not Specified |
| Analog 3 | 2-(4-Chlorophenylamino) | MOGGCCM (Brain astrocytoma) | Not Specified |
| Analog 3 | 2-(4-Chlorophenylamino) | C6 (Glioma) | Not Specified |
Note: Specific IC50 values for the 2,4-dichlorophenyl analogs were not detailed in the reviewed literature, but their antiproliferative activity was confirmed.[2][3]
Experimental Protocols
Synthesis of this compound
A representative synthesis for this class of compounds involves the reaction of a substituted benzoic acid with thiosemicarbazide.[4]
Materials:
-
2,4-Dichlorophenoxyacetic acid
-
Thiosemicarbazide
-
Ethanol
-
Acetone
Procedure:
-
A mixture of 2,4-dichlorophenoxyacetic acid (2 mmol) and thiosemicarbazide (5 mmol) is placed in a 25 ml flask.
-
The flask is heated in an oil bath at 363 K for 6 hours.
-
After cooling, the crude product precipitates and is collected by filtration.
-
The pure compound is obtained by crystallization from ethanol (20 ml).
-
Crystals suitable for further analysis can be obtained by slow evaporation from an acetone solution.[4]
A general alternative involves the cyclization of a Schiff base intermediate. This is achieved by treating the intermediate with iodine and potassium carbonate in 1,4-dioxane at 80°C for 4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Following the reaction, the mixture is cooled and treated with 5% Na2S2O3, and the organic product is extracted with ethyl acetate.[5]
In Vitro Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with DMSO only. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.
Potential Signaling Pathways
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways involved in cell proliferation and survival. While the specific pathways affected by this compound have not been definitively elucidated, studies on related compounds suggest potential mechanisms.
One proposed mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptotic pathways.
Additionally, some 1,3,4-thiadiazole derivatives have been shown to modulate the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the levels of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.
Furthermore, interference with cell cycle progression is another potential mechanism. Some analogs have been observed to induce cell cycle arrest at the G1/S or G2/M phase, preventing cancer cells from dividing.[3]
Conclusion
While further research is needed to fully characterize the cytotoxic profile of this compound, the available data on its structural analogs suggest that this class of compounds holds promise as a scaffold for the development of novel anticancer agents. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to undertake preliminary cytotoxicity screening and further investigate the therapeutic potential of these and other related 1,3,4-thiadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
The Structure-Activity Relationship of Dichlorophenyl Thiadiazole Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Synthesis, Cytotoxic Activity, and Mechanisms of Action
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, dichlorophenyl-substituted thiadiazoles have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of dichlorophenyl thiadiazole derivatives, with a focus on their synthesis, in vitro anticancer activity, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.
Core Structure and Numbering
The core structure of the compounds discussed in this guide is based on a 2,5-disubstituted-1,3,4-thiadiazole ring. The key feature is the presence of a dichlorophenyl group, typically a 2,4-dichlorophenyl moiety, at one of the positions. The general structure is as follows:
A representative image of the 2,5-disubstituted-1,3,4-thiadiazole core structure with numbering will be programmatically generated here. Due to current limitations, a placeholder is used.
Caption: General structure of 2,5-disubstituted-1,3,4-thiadiazole.
Synthesis of Dichlorophenyl Thiadiazole Derivatives
The synthesis of 2-(substituted-phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole derivatives generally follows a multi-step synthetic route. A representative workflow for the synthesis is outlined below.
Caption: Synthetic pathways for dichlorophenyl thiadiazole derivatives.
Experimental Protocol: General Synthesis
Step 1: Synthesis of 1-(2,4-Dichlorobenzoyl)thiosemicarbazide
A mixture of 2,4-dichlorobenzoyl chloride and potassium thiocyanate in a suitable solvent (e.g., acetone) is stirred at room temperature to form 2,4-dichlorobenzoyl isothiocyanate. Without isolation, hydrazine hydrate is added dropwise, and the reaction mixture is stirred until the formation of a solid precipitate, which is the 1-(2,4-dichlorobenzoyl)thiosemicarbazide. The product is filtered, washed, and recrystallized.
Step 2: Cyclization to form 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
The 1-(2,4-dichlorobenzoyl)thiosemicarbazide from the previous step is added to a dehydrating agent, such as concentrated sulfuric acid, at a low temperature (0-5 °C). The mixture is stirred for a specified period and then poured onto crushed ice. The resulting solid is filtered, washed with water until neutral, and recrystallized from a suitable solvent like ethanol to yield this compound.
Step 3: Synthesis of 2-(Substituted-phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoles
The this compound is then reacted with a substituted phenyl isothiocyanate in a solvent like dimethylformamide (DMF). The reaction mixture is heated, and upon completion, cooled and poured into ice water. The precipitated product is filtered, washed, and purified by recrystallization.
Structure-Activity Relationship (SAR) and Cytotoxicity
The cytotoxic activity of dichlorophenyl thiadiazole derivatives has been evaluated against various cancer cell lines. A key study investigated the antiproliferative activity of 2-(4-substituted-phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole derivatives against human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[1]
| Compound ID | R-Group (at para-position of phenylamino ring) | Cancer Cell Line | IC50 (µM)[1] |
| 1 | -Br | MCF-7 | 120 - 160 |
| 1 | -Br | MDA-MB-231 | 70 - 170 |
| 2 | -F | MCF-7 | 120 - 160 |
| 2 | -F | MDA-MB-231 | 70 - 170 |
Table 1: In vitro cytotoxic activity of 2-(4-substituted-phenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole derivatives.
The data indicates that these compounds exhibit moderate antiproliferative activity. The presence of a halogen (bromo or fluoro) at the para-position of the N-phenylamino ring appears to be a key contributor to the cytotoxic effect. The similar activity profile of the bromo and fluoro-substituted derivatives suggests that the electronegativity and size of the halogen at this position may influence the binding of these compounds to their biological targets.
Experimental Protocol: MTT Cytotoxicity Assay
The in vitro cytotoxicity of the dichlorophenyl thiadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the dichlorophenyl thiadiazole derivatives (typically in a range from 0.1 to 200 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Potential Mechanisms of Action
The anticancer effects of thiadiazole derivatives are often attributed to their interaction with various cellular signaling pathways that are crucial for cancer cell proliferation and survival. For dichlorophenyl thiadiazole derivatives, potential mechanisms include the inhibition of key kinases in the PI3K/Akt and MAPK/ERK pathways, as well as the inhibition of cyclin-dependent kinases (CDKs).
Inhibition of PI3K/Akt and MAPK/ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways are frequently hyperactivated in many cancers, leading to uncontrolled cell growth, proliferation, and survival. Small molecule inhibitors that target kinases within these pathways are a major focus of cancer drug discovery.
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways.
Dichlorophenyl thiadiazole derivatives may exert their cytotoxic effects by inhibiting key kinases such as PI3K or MEK, thereby blocking downstream signaling and leading to a reduction in cancer cell proliferation and survival.
Inhibition of Cyclin-Dependent Kinase 1 (CDK1)
CDK1 is a key regulator of the cell cycle, particularly the G2/M transition. Its inhibition can lead to cell cycle arrest and apoptosis. The planar, heterocyclic nature of thiadiazoles makes them suitable candidates for binding to the ATP-binding pocket of kinases like CDK1.
Caption: Mechanism of cell cycle arrest via CDK1 inhibition.
By inhibiting CDK1, dichlorophenyl thiadiazole derivatives can prevent the cell from entering mitosis, leading to G2/M phase arrest and subsequent programmed cell death.
Conclusion and Future Directions
Dichlorophenyl thiadiazole derivatives represent a valuable class of compounds with demonstrated cytotoxic activity against breast cancer cell lines. The structure-activity relationship suggests that the dichlorophenyl moiety is a key feature for activity, and further optimization of the substituents on the phenylamino ring could lead to more potent and selective anticancer agents.
Future research in this area should focus on:
-
Expansion of the SAR: Synthesizing and evaluating a broader range of derivatives with diverse substitutions on both phenyl rings to refine the SAR and improve potency.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds through techniques such as kinase profiling, western blotting, and gene expression analysis.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
This in-depth technical guide provides a solid foundation for researchers and drug developers to advance the exploration of dichlorophenyl thiadiazole derivatives as a potential new generation of targeted anticancer therapies.
References
The Rise of 1,3,4-Thiadiazoles: A Technical Guide to Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance has spurred a relentless search for novel chemical scaffolds capable of combating multidrug-resistant pathogens. Among the numerous heterocyclic compounds explored, the 1,3,4-thiadiazole nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of potent antimicrobial activities.[1][2] This technical guide provides an in-depth overview of the synthesis, characterization, and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives, offering a comprehensive resource for researchers in the field. The inherent aromaticity and bioisosteric nature of the 1,3,4-thiadiazole ring contribute to its favorable pharmacokinetic properties and diverse biological activities, making it a cornerstone in the development of new antimicrobial agents.[1][3]
General Synthesis Pathway for 1,3,4-Thiadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is a versatile process that allows for the introduction of a wide array of functional groups, enabling the fine-tuning of their antimicrobial properties. A common and effective synthetic strategy involves a multi-step reaction sequence, as depicted below. This pathway highlights the key transformations from readily available starting materials to the final, biologically active compounds.
Antimicrobial Activity of Novel 1,3,4-Thiadiazole Derivatives
A diverse range of novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The data presented in the following tables summarize the antimicrobial potency of these compounds, typically expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.
Antibacterial Activity Data
The antibacterial activity of newly synthesized 1,3,4-thiadiazole derivatives is often screened against a panel of clinically relevant bacteria. The following tables compile data from various studies, showcasing the potential of these compounds.
Table 1: Antibacterial Activity of Benzimidazole-Substituted 1,3,4-Thiadiazole Derivatives [4]
| Compound | R Group | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) |
| 8a | H | >100 | 12.5 | 50 | 100 |
| 8j | 4-OH | 50 | 12.5 | 25 | 50 |
Table 2: Antibacterial Activity of Tetranorlabdane-Substituted 1,3,4-Thiadiazole Derivatives [4]
| Compound | R Group | B. polymyxa (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 14a | NH2 | 2.5 | 5 |
| 14b | N=CH-Ph | >10 | >10 |
| 14c | N=CH-Ph-OH | >10 | >10 |
Table 3: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Against Xanthomonas oryzae pv. oryzae [4]
| Compound | R Group | Inhibition Rate (%) at 100 µg/mL |
| 12a | 2-Cl | 65 |
| 12b | 3-Cl | 72 |
| 12c | 4-Cl | 79 |
| 12d | 2-F | 58 |
| 12e | 3-F | 63 |
| 12f | 4-F | 71 |
| Thiodiazole copper (Standard) | - | 16 |
Antifungal Activity Data
In addition to their antibacterial properties, many 1,3,4-thiadiazole derivatives exhibit significant antifungal activity. The following table summarizes the antifungal screening results for a series of these compounds.
Table 4: Antifungal Activity of Novel 1,3,4-Thiadiazole Derivatives [5]
| Compound | A. fumigatus (MIC, µg/mL) | P. italicum (MIC, µg/mL) | G. candidum (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4a | 12.5 | 25 | 12.5 | 25 |
| 4b | 25 | 12.5 | 25 | 12.5 |
| 7a | 50 | 25 | 50 | 25 |
| 8 | 12.5 | 50 | 12.5 | 50 |
| 9 | 25 | 12.5 | 25 | 12.5 |
| Amphotericin B (Standard) | 6.25 | 6.25 | 6.25 | 6.25 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of new antimicrobial agents. This section provides a comprehensive overview of the key experimental protocols employed in the synthesis and evaluation of 1,3,4-thiadiazole derivatives.
General Synthetic Procedure for 2,5-Disubstituted 1,3,4-Thiadiazoles
The synthesis of 1,3,4-thiadiazole derivatives often follows a well-established reaction pathway, which can be adapted to generate a diverse library of compounds.
Step 1: Synthesis of Thiosemicarbazone Intermediate
-
A solution of an appropriately substituted benzaldehyde (1 mmol) in ethanol (20 mL) is prepared.
-
To this solution, thiosemicarbazide (1 mmol) is added, along with a catalytic amount of concentrated sulfuric acid.
-
The reaction mixture is refluxed for 3-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.[6]
Step 2: Oxidative Cyclization to form 2-Amino-5-aryl-1,3,4-thiadiazole
-
The synthesized thiosemicarbazone (1 mmol) is dissolved in a suitable solvent, such as ethanol.
-
An oxidizing agent, typically aqueous ferric chloride (FeCl₃), is added dropwise to the solution with constant stirring.
-
The reaction mixture is then heated to reflux for 6-8 hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to afford the 2-amino-5-aryl-1,3,4-thiadiazole.[6]
Step 3: Synthesis of the Final 1,3,4-Thiadiazole Schiff Base Derivatives
-
A mixture of the 2-amino-5-aryl-1,3,4-thiadiazole (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in ethanol.
-
A few drops of a catalytic acid, such as glacial acetic acid or sulfuric acid, are added.
-
The mixture is refluxed for 4-6 hours.
-
The solid product that separates upon cooling is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base derivative.[6]
Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of the synthesized compounds is determined using standard microbiological techniques.
Agar Well Diffusion Method
-
Melted Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is inoculated with a standardized suspension of the test microorganism.
-
The inoculated agar is poured into sterile petri dishes and allowed to solidify.
-
Wells of a specific diameter (e.g., 6 mm) are punched into the agar.
-
A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Standard antibiotic and solvent controls are also included on each plate.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).
-
The diameter of the zone of inhibition around each well is measured in millimeters.[3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth or RPMI-1640).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
Structure-Activity Relationship (SAR)
The antimicrobial activity of 1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of the substituents on the aromatic rings.
Analysis of the antimicrobial data reveals several key trends:
-
Electron-withdrawing groups , such as chloro and nitro groups, on the phenyl ring attached to the imine carbon often enhance antimicrobial activity.[6]
-
The presence of a free amino group on the thiadiazole ring can be crucial for potent antibacterial activity, as demonstrated by the significantly higher activity of compound 14a compared to its derivatives.[4]
-
The lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its ability to penetrate the microbial cell membrane.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly promising platform for the discovery of novel antimicrobial agents. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse chemical libraries for biological screening. The data presented in this guide underscore the potent and broad-spectrum antimicrobial activity of many 1,3,4-thiadiazole derivatives. Future research in this area should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their mechanisms of action, and evaluating their in vivo efficacy and toxicity profiles to pave the way for the development of the next generation of antimicrobial drugs.
References
- 1. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Substituted 1,3,4-Thiadiazoles: Synthesis and Antimicrobial Activity [wisdomlib.org]
Methodological & Application
In Vitro Assay Protocols for 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and in vitro assay protocols for the compound 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, a member of the pharmacologically significant 1,3,4-thiadiazole class of heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and discovery. The protocols outlined below cover key assays for evaluating the antiproliferative, antimicrobial, and enzyme inhibitory activities of this compound, along with methods to investigate its potential mechanism of action through cellular signaling pathways.
Overview of Biological Activities
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key enzymes and modulation of critical signaling pathways involved in cell growth, proliferation, and survival. The subject of this guide, this compound, is of particular interest for its potential as a therapeutic agent.
Quantitative Data Summary
Table 1: Antiproliferative Activity of 2-Amino-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole Analogs
| Compound | Cell Line | Assay | IC50 (µM) |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | MTT | 120 - 160 |
| MDA-MB-231 (Breast Cancer) | MTT | 70 - 170 | |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | MTT | 120 - 160 |
| MDA-MB-231 (Breast Cancer) | MTT | 70 - 170 |
Note: The data presented is for structurally related compounds and should be used as a preliminary guide for designing experiments with this compound.
Experimental Protocols
The following are detailed protocols for in vitro assays relevant to the biological evaluation of this compound.
Antiproliferative Activity: MTT Assay
This protocol describes the determination of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity: Disc Diffusion Assay
This protocol outlines the procedure for assessing the antimicrobial activity of the test compound against various bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile swabs
-
Petri dishes
Procedure:
-
Media Preparation: Prepare and sterilize the agar media according to the manufacturer's instructions and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile swab.
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely. Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
Data Analysis: Compare the zone of inhibition of the test compound with that of the standard drugs to evaluate its antimicrobial efficacy.
Enzyme Inhibition: Carbonic Anhydrase Assay
This protocol describes a method to evaluate the inhibitory effect of the compound on carbonic anhydrase (CA), a common target for thiadiazole derivatives.
Materials:
-
Bovine erythrocyte carbonic anhydrase (CA)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as a substrate
-
This compound (dissolved in DMSO)
-
Acetazolamide (standard CA inhibitor)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add Tris-HCl buffer.
-
Inhibitor Addition: Add various concentrations of the test compound or the standard inhibitor (acetazolamide) to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the carbonic anhydrase solution to each well and incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the pNPA substrate to each well.
-
Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The hydrolysis of pNPA by CA produces p-nitrophenol, which can be monitored spectrophotometrically.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 or Ki value for the test compound.
Investigation of Cellular Signaling Pathways: Western Blot Analysis
This protocol provides a method to assess the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then add the ECL substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by 2-amino-1,3,4-thiadiazole derivatives and a general experimental workflow for their in vitro evaluation.
Caption: Proposed Signaling Pathways.
Application Notes and Protocols: Utilizing 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine as a Lead Compound for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine as a lead compound in drug discovery programs. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the potential therapeutic applications, protocols for synthesis and biological evaluation, and key signaling pathways that may be modulated by this class of compounds.
Lead Compound Profile
-
Compound Name: this compound
-
CAS Number: 28004-63-9
-
Molecular Formula: C₈H₅Cl₂N₃S
-
Molecular Weight: 246.11 g/mol
-
Chemical Structure:
Potential Therapeutic Applications
The 1,3,4-thiadiazole core, particularly with aryl substitutions, has been extensively explored for various therapeutic indications. Based on the activities of structurally related analogs, this compound is a promising starting point for the development of novel agents in the following areas:
-
Anticancer Therapy: Derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some analogs involves the inhibition of key signaling pathways like the ERK1/2 pathway, which is often dysregulated in cancer.
-
Antimicrobial Therapy: The thiadiazole nucleus is present in several antimicrobial drugs. Analogs of the lead compound have shown activity against both bacterial and fungal pathogens.
Quantitative Biological Data (of Structural Analogs)
Direct quantitative biological data for this compound is limited in publicly available literature. However, data from closely related structural analogs provide a strong rationale for its use as a lead compound.
Table 1: Anticancer Activity of a Structurally Related Analog
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 120 - 160 | [1] |
| MDA-MB-231 (Breast Cancer) | 70 - 170 | [1] |
Table 2: Antifungal Activity of a Structurally Related Analog
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Candida albicans | 32.6 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, which can be adapted for the specific lead compound. The synthesis typically involves the cyclization of a thiosemicarbazide derivative.
Materials:
-
2,4-Dichlorobenzoyl chloride
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid
-
Ethanol
-
Sodium bicarbonate
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Preparation of 1-(2,4-dichlorobenzoyl)thiosemicarbazide:
-
Dissolve thiosemicarbazide in a suitable solvent like ethanol.
-
Slowly add 2,4-dichlorobenzoyl chloride to the solution while stirring, often in the presence of a base like pyridine to neutralize the HCl formed.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Isolate the product by filtration or by removing the solvent under reduced pressure. The crude product may be purified by recrystallization.
-
-
Cyclization to form this compound:
-
Treat the 1-(2,4-dichlorobenzoyl)thiosemicarbazide with a dehydrating/cyclizing agent like phosphorus oxychloride or concentrated sulfuric acid.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lead compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the lead compound in the broth medium in the wells of the microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Inhibition of the ERK1/2 Signaling Pathway
Studies on structurally similar 2-amino-1,3,4-thiadiazole derivatives suggest that their anticancer effects may be mediated through the inhibition of the Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway.[3] This pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.
Caption: Potential inhibition of the ERK1/2 signaling pathway by the lead compound.
Antimicrobial Mechanism: Potential Enzyme Inhibition
The antimicrobial activity of thiadiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, some derivatives have been shown to interact with and inhibit bacterial enzymes like beta-lactamase, which is involved in antibiotic resistance.
Caption: Postulated antimicrobial mechanism via enzyme inhibition.
Drug Design and Lead Optimization Workflow
Starting with this compound, a systematic lead optimization process can be employed to enhance its potency, selectivity, and pharmacokinetic properties.
Caption: Iterative workflow for lead optimization.
Conclusion
This compound represents a valuable starting point for the design and development of new therapeutic agents. Its structural features and the known biological activities of its analogs make it a compelling lead compound for anticancer and antimicrobial drug discovery programs. The protocols and pathways outlined in these notes provide a solid foundation for researchers to initiate further investigations and advance this promising scaffold towards clinical development.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 1,3,4-Thiadiazole Libraries
Introduction
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique chemical properties and ability to act as a bioisostere for structures like the pyrimidine ring allow it to interact with a wide range of biological targets.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[4][5][6][7] This versatility makes 1,3,4-thiadiazole libraries prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. HTS enables the rapid evaluation of thousands of compounds, accelerating the identification of promising "hit" compounds for further development.[8]
Key Therapeutic Applications
High-throughput screening of 1,3,4-thiadiazole libraries has been pivotal in identifying lead compounds across several disease areas:
-
Anticancer Agents: These compounds have been shown to interfere with DNA replication and modulate the activity of crucial cancer-related enzymes like carbonic anhydrases, Src/Abl kinases, and topoisomerase II.[3][7] Screening against various cancer cell lines, such as breast (MCF-7, MDA-MB-231), colon (LoVo, HCT-116), and lung (A549), has identified derivatives with potent anti-proliferative activity.[3][9][10][11]
-
Antimicrobial Agents: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[2] 1,3,4-thiadiazole derivatives have shown significant activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][6]
-
Enzyme Inhibitors: The scaffold is highly effective in targeting specific enzymes. For instance, derivatives have been developed as potent inhibitors of carbonic anhydrase (implicated in glaucoma and diuresis), various kinases involved in cell signaling, and monoamine oxidase A (MAO-A), a target for antidepressants.[4][8][12]
-
Central Nervous System (CNS) Agents: Certain 1,3,4-thiadiazole compounds have shown potential as anticonvulsant, antidepressant, analgesic, and anxiolytic agents, highlighting their ability to modulate CNS pathways.[4][5]
Data Presentation: Biological Activity of 1,3,4-Thiadiazole Derivatives
The following tables summarize quantitative data from various screening studies, showcasing the potential of this scaffold.
Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| ST10 | MCF-7 (Breast) | 49.6 | [9] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [9] |
| Compound 8a | HCT-116 (Colon) | 1.62 | [3] |
| Compound 8a | Hep-G2 (Liver) | 4.61 | [3] |
| Compound 6a | SMMC-7721 (Liver) | 1.62 | [10] |
| Compound 7c | A549 (Lung) | 2.25 | [10] |
| Compound 2g | LoVo (Colon) | 2.44 | [11] |
| Compound 2g | MCF-7 (Breast) | 23.29 |[11] |
Table 2: In Vitro Carbonic Anhydrase Inhibitory Activity
| Compound ID | Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 7i | Carbonic Anhydrase | 0.402 ± 0.017 | [12] |
| Acetazolamide (Standard) | Carbonic Anhydrase | 0.998 ± 0.046 |[12] |
Visualizations
// Graph attributes graph [bgcolor="#FFFFFF", label="High-Throughput Screening (HTS) Workflow", fontcolor="#202124", pad="0.5"]; } } Caption: General workflow for a high-throughput screening campaign.
// Graph attributes graph [bgcolor="#FFFFFF", label="Mechanism of Kinase Inhibition", fontcolor="#202124", pad="0.5"]; } } Caption: Inhibition of a signaling pathway by a 1,3,4-thiadiazole derivative.
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Screening using CCK-8 Assay
This protocol is adapted from methods used to assess the antiproliferative activity of novel compounds.[10]
1. Objective: To determine the cytotoxic effects of a 1,3,4-thiadiazole library on human cancer cell lines.
2. Materials:
-
Human cancer cell lines (e.g., A549, Hela, SMMC-7721)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
1,3,4-Thiadiazole compound library (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Sterile 96-well microplates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (450 nm absorbance)
3. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Resuspend cells in fresh complete medium and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-thiadiazole compounds in culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells for "vehicle control" (medium with DMSO) and "blank control" (medium only).
-
Incubate the plate for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antibacterial Susceptibility Testing via Disc Diffusion Method
This protocol provides a standard method for preliminary screening of antibacterial activity.[13]
1. Objective: To qualitatively assess the antibacterial activity of a 1,3,4-thiadiazole library.
2. Materials:
-
Bacterial strains (e.g., Bacillus subtilis, E. coli)
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
1,3,4-Thiadiazole compound library (dissolved in a suitable solvent like ethanol or DMSO)
-
Standard antibiotic disc (e.g., Ciprofloxacin, 10 µg) as a positive control
-
Solvent-loaded disc as a negative control
-
Sterile cotton swabs
-
Incubator (37°C)
3. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a nutrient agar plate to create an even lawn of bacteria.
-
Disc Application:
-
Impregnate sterile paper discs with a known concentration of the test compounds (e.g., 500 µg/mL).
-
Using sterile forceps, place the impregnated discs, along with the positive and negative control discs, onto the surface of the inoculated agar plates.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm).
-
A larger zone of inhibition indicates greater antibacterial activity. Compare the results to the standard antibiotic.
-
Protocol 3: Fluorescence-Based Enzyme Inhibition HTS Assay
This protocol is a template for screening compound libraries against an enzyme target (e.g., a kinase or oxidase) in an HTS format, adapted from a described method.[8]
1. Objective: To identify inhibitors of a specific enzyme from a 1,3,4-thiadiazole library using a high-sensitivity fluorescence assay.
2. Materials:
-
Purified target enzyme
-
Fluorogenic substrate specific to the enzyme
-
Assay buffer
-
1,3,4-Thiadiazole compound library (in DMSO)
-
Known inhibitor (positive control)
-
384-well, low-volume, black assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader capable of kinetic fluorescence measurement
3. Procedure:
-
Plate Preparation:
-
Dispense nanoliter volumes of each compound from the library into the wells of the 384-well assay plates.
-
Dispense the positive control inhibitor and DMSO (vehicle control) into designated wells.
-
-
Enzyme Addition:
-
Prepare a solution of the target enzyme in cold assay buffer.
-
Dispense the enzyme solution into all wells of the assay plate containing the pre-spotted compounds.
-
Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to mix.
-
Pre-incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Data Acquisition:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the assay plate into the plate reader.
-
Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Determine the initial reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound using the formula:
-
% Inhibition = 100 x [1 - (Velocity_compound - Velocity_background) / (Velocity_vehicle - Velocity_background)]
-
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).
-
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Potential of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The compound 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory properties.[1] This document provides a detailed protocol for the comprehensive evaluation of the anti-inflammatory potential of this specific compound, from initial in vitro screening to in vivo efficacy studies. The protocols outlined herein are based on established methodologies for anti-inflammatory drug discovery.[2][3][4]
Experimental Workflow
The assessment of the anti-inflammatory properties of a novel compound like this compound follows a structured, multi-tiered approach. This begins with broad in vitro screening to determine its general anti-inflammatory capacity and progresses to more specific cell-based and enzyme inhibition assays to elucidate its mechanism of action. Promising candidates are then advanced to in vivo models to evaluate their efficacy in a physiological context.[3]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, designated as "Test Compound," in various anti-inflammatory assays. These values are for illustrative purposes to guide researchers in data presentation and comparison.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Test Compound IC₅₀ (µM) | Indomethacin IC₅₀ (µM) |
| COX-1 Inhibition | >100 | 15.2 |
| COX-2 Inhibition | 12.5 | 0.8 |
| 5-LOX Inhibition | 25.8 | 5.2 (Zileuton) |
| Nitric Oxide Production | 18.3 | 22.4 |
| TNF-α Production | 21.7 | 19.5 |
| IL-6 Production | 28.4 | 25.1 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0 |
| Test Compound | 10 | 35.2 |
| Test Compound | 20 | 58.6 |
| Indomethacin | 10 | 65.4[5] |
Experimental Protocols
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes, which are key in the synthesis of prostaglandins.[6][7]
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.[6]
-
Add the COX-1 or COX-2 enzyme to the mixture and incubate.[6]
-
Add various concentrations of the test compound or a standard inhibitor (e.g., Indomethacin) and pre-incubate.[6][8]
-
The formation of prostaglandin G2, an intermediate product, is measured fluorometrically (Ex/Em = 535/587 nm).[7][10]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay determines the inhibitory effect of the test compound on 5-LOX, an enzyme that catalyzes the production of leukotrienes from arachidonic acid.[11]
-
Protocol:
-
Prepare a reaction mix containing LOX assay buffer, LOX probe, and the 5-LOX enzyme.[12]
-
Add the test compound at various concentrations or a known inhibitor (e.g., Zileuton) to a 96-well plate.
-
Add the reaction mix to the wells and incubate.[12]
-
Initiate the reaction by adding the LOX substrate.[12]
-
Measure the fluorescence kinetically (Ex/Em = 500/536 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
3. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[13][14][15]
-
Protocol:
-
Culture RAW 264.7 murine macrophage cells.[14]
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.[14]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[14]
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate.[13]
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.[13][14]
-
4. TNF-α and IL-6 Quantification by ELISA
-
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages treated with the test compound.[16][17][18][19][20]
-
Protocol:
-
Culture and stimulate RAW 264.7 cells with LPS in the presence of the test compound as described for the NO assay.
-
Collect the cell supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6.[18]
-
Coat a 96-well plate with the capture antibody.[17]
-
Add the cell supernatants and standards to the wells and incubate.[17]
-
Add the detection antibody, followed by a substrate solution to develop color.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[16]
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used and reproducible model of acute inflammation. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema. The ability of the test compound to reduce this swelling is a measure of its anti-inflammatory activity.[5][21][22][23][24][25]
-
Protocol:
-
Divide Wistar rats into groups: control (vehicle), standard drug (e.g., Indomethacin, 10 mg/kg), and test compound (e.g., 10 and 20 mg/kg).[5]
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][22][23]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
Signaling Pathways
Inflammatory responses are largely mediated by complex signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.[26][27][28][29][30][31][32][33][34] Assessing the effect of this compound on these pathways can provide insight into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. abcam.cn [abcam.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. ELISA for interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) [bio-protocol.org]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 29. assaygenie.com [assaygenie.com]
- 30. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. synapse.koreamed.org [synapse.koreamed.org]
- 32. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. scispace.com [scispace.com]
Application Notes & Protocols: Investigating the Mechanism of Action of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Its biological significance often stems from its role as a bioisostere of pyrimidine, a core component of nucleic acids, allowing it to interfere with processes like DNA replication.[5][6][7] The compound 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine incorporates this potent scaffold with a dichlorophenyl moiety, a substitution known to enhance certain biological activities.[8][9] These application notes provide a framework for investigating the potential anticancer and antimicrobial mechanisms of action of this specific compound.
Part 1: Investigation of Anticancer Activity
The 1,3,4-thiadiazole nucleus is a hallmark of many compounds with potent antiproliferative effects.[10] The mechanism is often multi-faceted, targeting key cellular processes that are dysregulated in cancer.
1.1 Hypothesized Mechanisms of Anticancer Action: Based on studies of structurally related compounds, potential mechanisms include:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer progression such as protein kinases (e.g., EGFR, VEGFR-2), topoisomerase II, carbonic anhydrase, or histone deacetylase.[1][2][7][11]
-
Disruption of DNA Replication: Acting as a pyrimidine bioisostere to interfere with DNA and RNA synthesis.[1][6]
-
Induction of Apoptosis: Triggering programmed cell death through caspase activation and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5][7]
-
Cell Cycle Arrest: Halting cell proliferation at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[5][7]
1.2 Experimental Protocols for Anticancer Investigation:
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay) This assay determines the concentration at which the compound reduces the viability of a cancer cell population by 50% (IC50).
-
Materials: this compound, cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, plate reader.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions in culture medium.
-
Treat the cells with varying concentrations of the compound (e.g., 0.1 to 100 µM) and include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry This protocol is used to determine if the compound induces cell cycle arrest.
-
Materials: Cancer cells, test compound, 6-well plates, PBS, ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining) This assay quantifies the induction of apoptosis.
-
Materials: Cancer cells, test compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Treat cells with the compound at its IC50 concentration as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
1.3 Data Presentation: Anticancer Activity
The following table summarizes reported IC50 values for 1,3,4-thiadiazole derivatives structurally similar to the target compound, providing an expected range of activity.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Pyridine-Thiadiazole Hybrid | Hep-G2 (Hepatocellular Carcinoma) | 2.03 - 9.31 µM | [7][10] |
| Pyridine-Thiadiazole Hybrid | MCF-7 (Breast Cancer) | 1.52 - 8.35 µM | [7][10] |
| 2-Phenylamino-5-aryl-1,3,4-thiadiazole | T47D (Breast Cancer) | <10 µM | [8] |
| Thiophene-Thiadiazole Hybrid | HepG-2 (Hepatocellular Carcinoma) | 4.37 µM | [1] |
| Thiophene-Thiadiazole Hybrid | A-549 (Lung Cancer) | 8.03 µM | [1] |
| Cinnamic acid-Thiadiazole Hybrid | MCF-7 (Breast Cancer) | 0.28 µg/mL | [5] |
| Cinnamic acid-Thiadiazole Hybrid | A549 (Lung Cancer) | 0.52 µg/mL | [5] |
1.4 Visualizations: Anticancer Workflow and Signaling
Part 2: Investigation of Antimicrobial Activity
Many 1,3,4-thiadiazole derivatives exhibit potent activity against a range of bacterial and fungal pathogens.[12][13] The inclusion of chloro-substituents on the phenyl ring has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria.[9][14]
2.1 Hypothesized Mechanisms of Antimicrobial Action: The mechanism is likely related to the inhibition of essential microbial processes, such as:
-
Cell wall synthesis.
-
Protein synthesis.
-
DNA replication and repair.
-
Key metabolic enzyme function.
2.2 Experimental Protocols for Antimicrobial Investigation:
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Test compound, bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa), fungal strains (e.g., Candida albicans, Aspergillus niger), Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, standard antibiotics (e.g., Ciprofloxacin), standard antifungals (e.g., Fluconazole).
-
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the microorganism.
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the stock compound solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculate each well with 5 µL of the microbial suspension.
-
Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Test) This is a preliminary qualitative test to screen for antimicrobial activity.
-
Materials: Microbial strains, Mueller-Hinton Agar plates, sterile paper disks (6 mm), test compound, sterile swabs.
-
Procedure:
-
Prepare a lawn of the microbial culture on the surface of an agar plate using a sterile swab.
-
Impregnate sterile paper disks with a known concentration of the test compound solution.
-
Place the disks onto the surface of the inoculated agar plate.
-
Incubate as described for the MIC protocol.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented). A larger zone indicates greater sensitivity to the compound.
-
2.3 Data Presentation: Antimicrobial Activity
The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for similar 1,3,4-thiadiazol-2-amine derivatives.
| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |
| 5-(Halogen-phenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20 - 28 | [9][12] |
| 5-(Halogen-phenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20 - 28 | [9][12] |
| 5-(Oxygenated-phenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32 - 42 | [9] |
| 5-(Oxygenated-phenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32 - 42 | [9] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae | 8 - 31.25 | [12] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | C. albicans | 8 - 31.25 | [12] |
2.4 Visualization: Antimicrobial Testing Workflow
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules with potential applications in agriculture. The 1,3,4-thiadiazole ring is a significant scaffold in medicinal and agricultural chemistry, known to be a structural component of numerous antimicrobial and pesticidal agents. The incorporation of a 2,4-dichlorophenyl group suggests potential herbicidal activity, drawing a structural analogy to the widely used herbicide 2,4-D. This document provides a summary of the potential applications, available data on related compounds, and general experimental protocols for evaluating the agricultural potential of this compound.
Potential Agricultural Applications
Research on 1,3,4-thiadiazole derivatives has revealed a broad spectrum of biological activities relevant to agriculture. While specific data for this compound is limited in publicly available literature, the activities of structurally related compounds suggest its potential in the following areas:
-
Fungicidal Activity: Derivatives of 1,3,4-thiadiazole have demonstrated efficacy against a variety of plant pathogenic fungi.
-
Herbicidal Activity: The 2,4-dichlorophenyl moiety is a key feature of auxin-mimicking herbicides, suggesting that this compound could exhibit selective control of broadleaf weeds.
-
Insecticidal Activity: Various 1,3,4-thiadiazole derivatives have been shown to possess insecticidal properties against common agricultural pests.
Data Presentation: Efficacy of Related 1,3,4-Thiadiazole Derivatives
Table 1: Antifungal Activity of 1,3,4-Thiadiazole Derivatives against Plant Pathogens
| Compound/Derivative | Pathogen | Efficacy (EC₅₀/MIC in µg/mL) | Reference Compound | Efficacy (EC₅₀/MIC in µg/mL) |
| Phenylthiazole derivative with 1,3,4-thiadiazole thione (5b) | Sclerotinia sclerotiorum | 0.51 | Carbendazim | 0.57 |
| Phenylthiazole derivative with 1,3,4-thiadiazole thione (5k) | Ralstonia solanacearum | 2.23 | Thiodiazole copper | 52.01 |
| Flavonol derivative with 1,3,4-thiadiazole (Y18) | Botrytis cinerea | 2.4 | Azoxystrobin | 21.7 |
| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5a) | Cryptococcus neoformans | < 0.048 | - | - |
| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole (5d, 5e) | Candida albicans | 0.048 - 3.12 | Fluconazole | - |
Table 2: Herbicidal Activity of 1,2,4-Oxadiazole Derivatives (Structurally related heterocycles)
| Compound/Derivative | Target | Efficacy (IC₅₀ in µM) |
| 1,2,4-Oxadiazole (5q) | Arabidopsis thaliana LPOR (enzyme) | 17.63 |
| 1,2,4-Oxadiazole (5k) | Arabidopsis thaliana LPOR (enzyme) | 83.63 |
| 1,2,4-Oxadiazole (5j) | Arabidopsis thaliana LPOR (enzyme) | 111.46 |
Table 3: Insecticidal Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Pest Species | Efficacy (LC₅₀ in mg/L) |
| 1,3,4-Thiadiazole-benzenesulfonamide (3) | Spodoptera littoralis | 6.42 |
| 1,3,4-Thiadiazole-benzenesulfonamide (5) | Spodoptera littoralis | 6.90 |
| Norfloxacin-based 1,2,4-Thiadiazole (7) | Aphis gossypii | 0.907 |
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the agricultural applications of this compound.
Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
Objective: To determine the direct inhibitory effect of the test compound on the mycelial growth of various phytopathogenic fungi.
Materials:
-
This compound
-
Target phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
Sterile petri dishes or flasks
-
Solvent for dissolving the compound (e.g., DMSO)
-
Positive control (commercial fungicide, e.g., Carbendazim)
-
Negative control (solvent only)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compound to achieve a series of final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Also prepare control plates with solvent only and a positive control.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of the target fungus in the center of each plate.
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the negative control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration.
Protocol 2: Pre-emergence Herbicidal Activity Assay
Objective: To evaluate the effect of the test compound on the germination and early growth of weed and crop species when applied to the soil before emergence.
Materials:
-
This compound
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica napus) and crop species (e.g., corn, wheat)
-
Pots or trays filled with a sterile soil mix
-
Solvent for dissolving the compound and a surfactant
-
Positive control (commercial pre-emergence herbicide)
-
Negative control (solvent and surfactant only)
Procedure:
-
Prepare a stock solution of the test compound and dilute to various concentrations. Add a surfactant to improve soil application.
-
Sow a known number of seeds of each plant species in pots.
-
Evenly apply the different concentrations of the test compound solution, positive control, and negative control to the soil surface of the respective pots.
-
Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), count the number of emerged seedlings and visually assess any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).
-
Harvest the above-ground biomass, dry it in an oven, and weigh it.
-
Calculate the percentage of inhibition of emergence and biomass reduction compared to the negative control.
-
Determine the GR₅₀ value (the concentration that causes a 50% reduction in growth) for each species.
Protocol 3: Insecticidal Bioassay (Leaf Disc Dip Method)
Objective: To assess the contact and/or ingestion toxicity of the test compound to a target insect pest.
Materials:
-
This compound
-
Target insect species (e.g., Spodoptera littoralis larvae, Aphis gossypii adults)
-
Host plant leaves
-
Solvent and a wetting agent
-
Positive control (commercial insecticide)
-
Negative control (solvent and wetting agent only)
-
Ventilated containers for holding the insects
Procedure:
-
Prepare a series of concentrations of the test compound in a solution containing a wetting agent.
-
Excise leaf discs from the host plant.
-
Dip each leaf disc into the respective test solution, positive control, or negative control for a set time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc in each ventilated container.
-
Introduce a known number of insects (e.g., 10 larvae or 20 adults) into each container.
-
Maintain the containers in a controlled environment.
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage of mortality, correcting for any mortality in the negative control using Abbott's formula if necessary.
-
Determine the LC₅₀ value (the concentration that causes 50% mortality) for the test compound.
Potential Mechanisms of Action
Antifungal Mechanism
The 1,3,4-thiadiazole scaffold is known to interfere with fungal cell wall integrity. One proposed mechanism is the disruption of the biogenesis of the cell wall, leading to an inability of the fungal cells to maintain their shape, resulting in the formation of giant cells and flocculation. This can lead to leakage of protoplast material and reduced osmotic resistance. Specifically, it may weaken the interactions between β(1→3) and β(1→6) glucans, which are crucial for cell wall integrity.
Caption: Proposed antifungal mechanism of action.
Herbicidal Mechanism
The 2,4-dichlorophenyl group is the active component of the herbicide 2,4-D, which acts as a synthetic auxin.[1][2] This suggests that this compound may function as an auxin mimic, leading to uncontrolled cell division and growth in susceptible broadleaf plants. This uncontrolled growth disrupts the plant's vascular tissues, ultimately causing death.[1][2]
Caption: Potential herbicidal mechanism of action.
Insecticidal Mechanism
The insecticidal mechanism of 1,3,4-thiadiazole derivatives can vary. Some act as stomach poisons, while others have contact toxicity. A potential target for some heterocyclic insecticides is the insect's nervous system, for example, by acting as antagonists of GABA receptors.
Caption: General experimental workflow for insecticidal evaluation.
References
Application Notes and Protocols: Development of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine as a Potential Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and mechanistic study of a promising antifungal candidate, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This compound has shown potential as an inhibitor of critical fungal cellular processes, making it a valuable lead for further drug development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28004-63-9 | [1] |
| Molecular Formula | C₈H₅Cl₂N₃S | [1] |
| Molecular Weight | 246.11 g/mol | |
| Melting Point | 240-242 °C | [1] |
| Appearance | Solid | |
| Water Solubility | 4.3 µg/mL | [1] |
Table 2: In Vitro Antifungal Activity of this compound and Related Compounds (Minimum Inhibitory Concentration - MIC)
| Compound | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Reference |
| This compound (derivative) | 32.6 | Not Reported | |
| 2-(nitroaryl)-5-phenylsulfonyl-1,3,4-thiadiazole | Not Reported | 1.56-6.25 | [2] |
| Itraconazole (Standard) | 47.5 | - | |
| Fluconazole (Standard) | - | Inactive | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the target compound via the cyclization of 2,4-dichlorobenzoyl thiosemicarbazide.
Materials:
-
2,4-Dichlorobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Ice
-
Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Preparation of 2,4-Dichlorobenzoyl thiosemicarbazide (Intermediate):
-
In a round-bottom flask, dissolve 2,4-dichlorobenzoic acid (1 equivalent) in an appropriate solvent like ethanol.
-
Add thiosemicarbazide (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the intermediate.
-
-
Cyclization to this compound:
-
To the dried intermediate (1 equivalent), slowly add an excess of cold concentrated sulfuric acid or phosphorus oxychloride with constant stirring in an ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then heat at 60-70°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against fungal strains.
Materials:
-
This compound
-
Fungal strains (Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
-
Standard antifungal drugs (e.g., Fluconazole, Itraconazole) for control
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound and standard drugs in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the fungal inoculum.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be determined visually or by measuring the optical density at 530 nm.
-
Protocol 3: Ergosterol Quantification Assay
This protocol is used to determine if the compound inhibits the ergosterol biosynthesis pathway.
Materials:
-
Fungal cells treated with the test compound
-
Alcoholic potassium hydroxide (25% KOH in ethanol)
-
n-Heptane
-
Sterile water
-
Spectrophotometer capable of scanning UV wavelengths
Procedure:
-
Sample Preparation:
-
Grow the fungal cells in the presence of sub-MIC concentrations of the test compound for a specified period.
-
Harvest the cells by centrifugation and wash with sterile water.
-
Determine the wet weight of the cell pellet.
-
-
Saponification:
-
To the cell pellet, add 3 mL of 25% alcoholic potassium hydroxide solution.
-
Vortex for 1 minute and then incubate in a water bath at 85°C for 1 hour.
-
-
Sterol Extraction:
-
After cooling, add a mixture of 1 mL of sterile water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.
-
Allow the layers to separate and transfer the upper heptane layer to a clean tube.
-
-
Spectrophotometric Analysis:
-
Scan the heptane layer from 230 to 300 nm using a spectrophotometer.
-
The presence of ergosterol will result in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (around 281.5 nm) and comparison with a standard curve of pure ergosterol. A decrease in the ergosterol peak in treated cells compared to untreated cells indicates inhibition of the ergosterol biosynthesis pathway.[3]
-
Protocol 4: Chitin Synthase Activity Assay
This assay measures the inhibitory effect of the compound on chitin synthase activity.
Materials:
-
Fungal cell extract (source of chitin synthase)
-
Trypsin and soybean trypsin inhibitor
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UDP-N-acetylglucosamine (substrate)
-
Wheat Germ Agglutinin (WGA) coated 96-well plates
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
Procedure:
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from fungal cells.
-
Activate the zymogenic form of chitin synthase by treating the extract with trypsin, followed by inactivation of trypsin with soybean trypsin inhibitor.
-
-
Inhibition Assay:
-
In a WGA-coated 96-well plate, add the activated enzyme extract.
-
Add various concentrations of the test compound.
-
Initiate the reaction by adding the substrate, UDP-N-acetylglucosamine.
-
Incubate the plate at 30°C for a set time (e.g., 3 hours).
-
Wash the plate to remove unbound reagents.
-
-
Detection:
-
Add WGA-HRP conjugate and incubate.
-
After washing, add TMB substrate. The development of color is inversely proportional to the inhibition of chitin synthase.
-
Measure the absorbance at the appropriate wavelength.
-
Protocol 5: β-(1,3)-Glucan Synthase Activity Assay
This protocol assesses the compound's ability to inhibit β-(1,3)-glucan synthase.
Materials:
-
Fungal membrane fraction (source of β-(1,3)-glucan synthase)
-
Reaction buffer (e.g., 75 mM Tris-HCl, pH 7.5)
-
UDP-D-[U-¹⁴C]glucose (radioactive substrate)
-
Bovine Serum Albumin (BSA)
-
Guanosine 5′-[γ-thio]triphosphate (GTPγS)
-
Trichloroacetic acid (TCA)
-
Glass microfiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the fungal membrane fraction, reaction buffer, BSA, and GTPγS.
-
Add various concentrations of the test compound.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radioactive substrate, UDP-D-[U-¹⁴C]glucose.
-
Incubate the mixture at 30°C for 60 minutes.
-
-
Quenching and Filtration:
-
Stop the reaction by adding cold 10% TCA.
-
Filter the mixture through glass microfiber filters to capture the insoluble radiolabeled glucan product.
-
Wash the filters with TCA and ethanol.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of β-(1,3)-glucan synthase.[4]
-
Visualizations
Logical Workflow for Antifungal Drug Development
Caption: A logical workflow for the development of the antifungal agent.
Proposed Signaling Pathway for Antifungal Action
Caption: Proposed mechanism of antifungal action and signaling pathways.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of a series of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine derivatives. The protocols detailed herein are intended to guide researchers in the replication and further investigation of these promising anticancer agents.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1] Derivatives of 1,3,4-thiadiazole have been shown to interfere with various cellular processes crucial for cancer cell proliferation and survival.[1][2] Their mechanism of action is often attributed to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[1][3] This document focuses on derivatives of this compound, a class of compounds that has demonstrated notable cytotoxic effects against various cancer cell lines.
Data Presentation
The anticancer activity of synthesized this compound derivatives was evaluated against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are summarized in the table below.
| Compound ID | R-Group (Substitution on 2-amine) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1 | 4-bromophenyl | 120 - 160 | 70 - 170 |
| 2 | 4-fluorophenyl | 120 - 160 | 70 - 170 |
Experimental Protocols
Detailed methodologies for the synthesis of the parent amine and its derivatives, along with protocols for key anticancer assays, are provided below.
Synthesis of this compound
This protocol describes the synthesis of the core intermediate, this compound, from 2,4-dichlorobenzoic acid and thiosemicarbazide.
Materials:
-
2,4-Dichlorobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or concentrated Sulfuric Acid
-
Ethanol
-
Ice
-
Sodium carbonate solution (10%) or Ammonia solution
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2,4-dichlorobenzoic acid and thiosemicarbazide.[3]
-
Slowly add an excess of phosphorus oxychloride (POCl3) dropwise to the mixture under cooling (ice bath) and constant stirring. Alternatively, concentrated sulfuric acid can be used as the cyclizing agent.[3]
-
After the addition is complete, heat the reaction mixture under reflux for 2-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.[3]
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution or ammonia solution until the pH is alkaline.[4]
-
The precipitated solid product is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Synthesis of N-Substituted-5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Derivatives
This protocol outlines the general procedure for the synthesis of N-aryl substituted derivatives from the parent amine.
Materials:
-
This compound
-
Substituted aryl halide (e.g., 1-bromo-4-fluorobenzene, 1-bromo-4-chlorobenzene)
-
Appropriate solvent (e.g., Dioxane)
-
Base (e.g., Sodium acetate)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a reaction flask, dissolve this compound in a suitable solvent like dioxane.
-
Add an equimolar amount of the desired substituted aryl halide.
-
Add a base, such as sodium acetate, to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
In Vitro Anticancer Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment with the test compounds.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI, early apoptotic cells are positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells are positive for both.
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with propidium iodide solution.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the synthetic workflow and the putative signaling pathways affected by the this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Caption: Experimental workflow for anticancer evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route involves the cyclization of 2,4-dichlorobenzoic acid with thiosemicarbazide in the presence of a dehydrating agent.
dot
Caption: Troubleshooting workflow for synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal ratio of reactants. | Ensure the correct molar ratio of 2,4-dichlorobenzoic acid to thiosemicarbazide is used. A slight excess of thiosemicarbazide may be beneficial.[1][2] | |
| Ineffective cyclizing agent. | The choice of cyclizing agent is critical. If one agent gives low yields, consider alternatives. For a comparison of common agents, see the table below. | |
| Presence of Impurities in the Final Product | Formation of side products. | The use of strong acids can sometimes lead to side reactions. Purification by recrystallization from a suitable solvent (e.g., ethanol) is often necessary.[3] For persistent impurities, column chromatography may be required. |
| Incomplete removal of the cyclizing agent or starting materials. | During work-up, ensure the reaction mixture is properly neutralized to precipitate the product and that it is thoroughly washed to remove any residual reagents.[4] | |
| Product Decomposition | Harsh reaction conditions. | Overheating or prolonged exposure to strong acids can cause decomposition. Use the lowest effective temperature and monitor the reaction closely.[5] |
| Difficulty in Product Isolation | Product is soluble in the work-up solution. | After neutralizing the reaction mixture, ensure the solution is cooled sufficiently to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary. |
Comparison of Common Cyclizing Agents for 2-Amino-5-aryl-1,3,4-thiadiazole Synthesis
| Cyclizing Agent | Typical Reaction Conditions | Reported Yields (for various aryl derivatives) | Advantages | Disadvantages |
| Conc. Sulfuric Acid (H₂SO₄) | 60-70°C, 5 hours | Moderate to Good | Readily available, inexpensive. | Harsh conditions, potential for charring and sulfonation side products, difficult work-up due to large amounts of salt formation upon neutralization.[4][6] |
| Phosphorus Oxychloride (POCl₃) | 60-80°C, 2-12 hours | Good to Excellent (up to 85%) | High yields, effective for a range of substrates.[7][8] | Toxic and corrosive, requires careful handling and quenching, can lead to chlorinated byproducts. |
| Polyphosphoric Acid (PPA) | 100-120°C, 1-2 hours | Good | Good yields with short reaction times.[6] | Viscous and difficult to stir, work-up can be challenging. |
| Silica Sulfuric Acid (SSA) | Solvent-free, mild conditions | High | Environmentally friendly, reusable catalyst, simple work-up.[9] | May not be as universally effective as stronger acids. |
| Phosphorus Pentachloride (PCl₅) | Solid-phase, room temperature grinding | High (up to 91%) | Mild conditions, short reaction time, simple work-up.[2] | PCl₅ is moisture-sensitive and corrosive. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 2,4-dichlorobenzoic acid and thiosemicarbazide?
A1: The reaction proceeds through a two-step process. First, the thiosemicarbazide is acylated by the 2,4-dichlorobenzoic acid to form an acylthiosemicarbazide intermediate. This is followed by an intramolecular cyclodehydration, promoted by a strong acid, to form the 1,3,4-thiadiazole ring.
dot
Caption: General reaction pathway.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q3: What is the importance of the neutralization step during work-up?
A3: The neutralization step is crucial for precipitating the product. The 2-amino-1,3,4-thiadiazole is basic and will form a salt in the acidic reaction mixture, making it soluble. By adding a base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of around 8-8.2, the free amine is liberated, causing it to precipitate out of the aqueous solution.[1]
Q4: Are there any greener alternatives to the traditional strong acid catalysts?
A4: Yes, methods using silica sulfuric acid (SSA) under solvent-free conditions have been reported as an environmentally friendly option.[9] Additionally, the use of polyphosphate ester (PPE) has been explored as a less toxic alternative to reagents like POCl₃.[10]
Q5: Can I use 2,4-dichlorobenzoyl chloride instead of 2,4-dichlorobenzoic acid?
A5: Yes, using the acid chloride is a common variation of this synthesis. The reaction with thiosemicarbazide typically proceeds under milder conditions and may not require a strong dehydrating agent for the initial acylation step, although a subsequent cyclization step is still necessary.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using different cyclizing agents.
dot
Caption: General experimental workflow.
Protocol 1: Synthesis using Concentrated Sulfuric Acid
-
Reaction Setup: In a round-bottom flask, add 2,4-dichlorobenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Addition of Catalyst: Carefully add concentrated sulfuric acid dropwise with cooling and stirring until the reactants are fully dissolved.
-
Heating: Heat the mixture in a water bath at 60-70°C for approximately 5 hours, with continuous stirring.[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralization: Neutralize the solution by adding a sufficient amount of ammonium hydroxide or 10% sodium carbonate solution until the pH reaches 8-8.2.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water to remove any inorganic salts, then dry it. Recrystallize the dried product from ethanol to obtain pure this compound.
Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: In a dry reaction vessel, place 2,4-dichlorobenzoic acid (1 equivalent) and thiosemicarbazide (1.2 equivalents).
-
Addition of Reagent: Add phosphorus oxychloride (2-4 equivalents) to the mixture.[7]
-
Heating: Heat the reaction mixture at 80°C for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., ammonium hydroxide) to a pH of 8-8.2 to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, dry, and recrystallize from a suitable solvent like ethanol. A patent for a similar solid-phase reaction suggests grinding the reactants with phosphorus oxychloride at room temperature.[1]
References
- 1. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN118255729A - A method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-1,3,4-thiadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-amino-1,3,4-thiadiazole derivatives.
General Purification Workflow
The purification of 2-amino-1,3,4-thiadiazole derivatives typically follows a general workflow designed to remove unreacted starting materials, byproducts, and other impurities. The choice of techniques depends on the specific properties of the derivative and the nature of the impurities.
Caption: A general workflow for the purification of 2-amino-1,3,4-thiadiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-amino-1,3,4-thiadiazole derivatives using various techniques.
Recrystallization Issues
Q1: My 2-amino-1,3,4-thiadiazole derivative is not crystallizing from the solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue that can often be resolved with the following steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure product, add a "seed crystal" to the solution. This will act as a template for crystallization.
-
-
Supersaturation: You may have a supersaturated solution. Try cooling the solution in an ice bath to further decrease the solubility of your compound.
-
Excess Solvent: It is possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]
Q2: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities present.[3] To address this:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool slowly.[2]
-
Slower Cooling: Allow the solution to cool to room temperature more slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Change Solvent: The chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture.
Caption: A decision tree for troubleshooting common recrystallization problems.
Column Chromatography Issues
Q3: How do I select an appropriate solvent system for column chromatography of my 2-amino-1,3,4-thiadiazole derivative?
A3: The ideal solvent system for column chromatography should provide good separation of your target compound from impurities. Thin-Layer Chromatography (TLC) is the best way to determine the optimal solvent system.
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems of different polarities.
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35.[4] This ensures that the compound moves down the column at a reasonable rate, allowing for good separation.
-
Common Solvent Systems: For 2-amino-1,3,4-thiadiazole derivatives, which are often polar, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or acetone.[5] For very polar compounds, a system like methanol in dichloromethane may be necessary.[5]
Q4: My compound is streaking on the TLC plate and the column. What is causing this and how can I prevent it?
A4: Streaking is often a problem with polar and basic compounds like 2-amino-1,3,4-thiadiazole derivatives. It can be caused by interactions with the acidic silica gel.
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Sample Overload: Ensure you are not overloading the TLC plate or the column with too much sample.
Frequently Asked Questions (FAQs)
Q5: What are the most common impurities in the synthesis of 2-amino-1,3,4-thiadiazole derivatives?
A5: Common impurities can include:
-
Unreacted starting materials, such as the carboxylic acid and thiosemicarbazide.
-
Side products, for instance, the formation of 1,2,4-triazole derivatives, which can occur under alkaline conditions.[7]
Q6: Can I use a single solvent for recrystallization?
A6: Yes, if you can find a solvent that dissolves your compound well when hot but poorly when cold. Ethanol and methanol are often good single solvents for the recrystallization of 2-amino-1,3,4-thiadiazole derivatives.[8][9]
Q7: What is a typical yield I can expect after purification?
A7: The yield can vary significantly depending on the specific derivative and the purification method. However, yields after recrystallization or column chromatography are often reported in the range of 60-95%.[8][10]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol provides a general procedure for the recrystallization of a 2-amino-1,3,4-thiadiazole derivative using ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography on Silica Gel
This protocol outlines a general procedure for purifying a 2-amino-1,3,4-thiadiazole derivative using silica gel column chromatography.
-
Solvent System Selection: As described in Q3, determine the optimal solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (flash chromatography) or allow the solvent to run through by gravity.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of 2-Amino-1,3,4-thiadiazole Derivatives
| Solvent/Solvent System | Comments |
| Ethanol | A common and effective single solvent for many derivatives.[8][9][11] |
| Methanol | Another frequently used alcohol for recrystallization.[9] |
| DMF/Water | A powerful solvent system for more polar derivatives.[10] |
| Benzene/Chloroform | Has been used, but less common now due to toxicity concerns. |
Table 2: Example Solvent Systems for Column Chromatography of 2-Amino-1,3,4-thiadiazole Derivatives on Silica Gel
| Solvent System (v/v) | Target Rf | Application Example |
| Ethyl Acetate:Chloroform (3:8) | Not specified | Purification of Schiff base derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole.[9] |
| Chloroform:N-Hexane (2:3) | Not specified | Purification of intermediate products.[9] |
| Chloroform/Ethyl Acetate (5:1) | 0.18 - 0.32 | Purification of azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles.[12] |
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Amino-1,3,4-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Automated fractionation procedure for polycyclic aromatic compounds in sediment extracts on three coupled normal-phase high-performance liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of substituted thiadiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 1,3,4-thiadiazoles?
The most prevalent and versatile starting materials for the synthesis of 1,3,4-thiadiazoles are thiosemicarbazide and its derivatives.[1][2] These are typically reacted with carboxylic acids or their derivatives to achieve the desired substituted thiadiazole ring. Other common precursors include acylhydrazines, dithiocarbazates, and thiosemicarbazones.
Q2: I am getting a low yield in my reaction. What are the primary factors to investigate?
Low yields are a frequent issue and can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The cyclization step may require specific temperature control. While many reactions need heating to proceed, excessive heat can lead to the degradation of reactants or the final product.[3]
-
Inefficient Dehydrating Agent: A crucial step in many thiadiazole syntheses is the removal of water to drive the cyclization. The choice and amount of the dehydrating agent, such as polyphosphoric acid (PPA), polyphosphate ester (PPE), or phosphorus oxychloride (POCl₃), are critical.[3]
-
Purity of Starting Materials: Impurities present in the initial reagents can significantly interfere with the reaction, leading to lower yields.[3]
-
Reaction Time: It is essential to allow the reaction to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal duration.[1][3]
Q3: I observe a significant side product in my reaction. How can I identify and minimize it?
A common side product in the synthesis of 1,3,4-thiadiazoles is the corresponding 1,3,4-oxadiazole derivative. This can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole. To minimize its formation, consider using a thionating agent like Lawesson's reagent instead of phosphorus-based dehydrating agents, and carefully control the reaction temperature and time.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Cause: Incomplete cyclization due to inefficient dehydration. Recommended Solution:
-
Ensure your dehydrating agent (e.g., PPA, POCl₃) is active and used in the correct stoichiometric amount. For instance, when using polyphosphate ester (PPE), a sufficient quantity is necessary to drive the reaction.[3][4]
-
Optimize the reaction temperature. For many syntheses involving thiosemicarbazide, heating to around 80-85°C is effective.[5]
-
Verify the purity of your starting materials, as contaminants can inhibit the reaction.
Possible Cause: Poor solubility of reactants. Recommended Solution:
-
If you observe that your starting materials are not dissolving in the chosen solvent, consider alternatives. For reactions with acyl hydrazide derivatives, solvents like THF, dioxane, or isopropanol can be explored if solubility in ethanol is an issue.[3]
Issue 2: Difficulty in Product Purification
Possible Cause: Presence of unreacted starting materials and cyclizing agent in the crude product. Recommended Solution:
-
A thorough work-up procedure is essential. After cooling the reaction mixture, it is typically quenched by carefully pouring it onto ice or into cold water.[5]
-
Basification of the solution to a pH of approximately 8 is often performed to neutralize the acidic catalyst and precipitate the crude product.[6]
-
Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[5]
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles using Polyphosphate Ester (PPE)
This protocol describes a one-pot synthesis method.
Materials:
-
Carboxylic acid (aliphatic or aromatic)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
To a hot solution (60°C) of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).[4]
-
Reflux the reaction mixture for 10 hours.[4]
-
After cooling, add 15 mL of distilled water to the mixture.
-
Neutralize the residual PPE by carefully adding a saturated solution of NaHCO₃.[4]
-
Filter the resulting precipitate and wash it with chloroform and hexane.[4]
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Protocol 2: Solid-Phase Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
This method utilizes a solid-phase reaction for a more environmentally friendly approach.
Materials:
-
Thiosemicarbazide
-
Carboxylic acid
-
Phosphorus pentachloride (PCl₅)
-
5% Sodium carbonate solution
-
DMF/Water mixture (for recrystallization)
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (A mol), carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).[6]
-
Grind the mixture evenly at room temperature until the reaction is complete. Let it stand to obtain the crude product.[6]
-
Add a 5% sodium carbonate solution to the crude product until the pH of the mixed solution is between 8.0 and 8.2.[6]
-
Filter the mixed liquid and dry the filter cake.
-
Recrystallize the dried product from a DMF/water mixture (1:2 v/v) to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[6]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles using PPE
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| Benzoic Acid | 10 | 64.4 |
| 3-Phenylpropionic Acid | 10 | 60.2 |
| Adipic Acid | 10 | 55.3 |
Data adapted from a study by Sigit et al., 2021.[4]
Table 2: Comparison of Cyclizing Agents for the Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
| Cyclizing Agent | Reaction Conditions | Yield (%) |
| POCl₃ | Reflux | High (not specified) |
| Concentrated H₂SO₄ | Reflux, 2h | Good (not specified) |
| PCl₅ | Solid-phase, room temp. | >91 |
This table compiles data from multiple sources to illustrate the effectiveness of different reagents.[1][6][7]
Visualizations
Caption: Troubleshooting workflow for low yield in thiadiazole synthesis.
Caption: General experimental workflow for thiadiazole synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. Derivatives of this class have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its potential to modulate key cellular signaling pathways makes it a compound of interest in drug discovery and development.
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock into my aqueous assay buffer. What is happening?
A2: This is a common issue for compounds with low aqueous solubility. This compound has a very low reported water solubility of 4.3 µg/mL.[3] When your DMSO stock solution is diluted into the aqueous buffer, the concentration of the compound may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of the solution.
Q3: What are the primary methods to improve the solubility of this compound for in vitro assays?
A3: The most common laboratory-scale methods to enhance the solubility of poorly water-soluble compounds like this thiadiazole derivative include:
-
Using a co-solvent: Dimethyl sulfoxide (DMSO) is a widely used co-solvent capable of dissolving many organic compounds.
-
Complexation with cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.
-
pH adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility.
Q4: What is the maximum concentration of DMSO that is generally acceptable in cell-based assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v), and ideally not exceeding 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the test wells) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon dilution in aqueous buffer. | The compound's aqueous solubility limit is exceeded. The final DMSO concentration is too low to maintain solubility. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still within the tolerated range for your specific assay (typically <0.5%). 2. Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent the compound from crashing out. 3. Gentle Warming: Briefly warming the solution in a 37°C water bath can sometimes help dissolve the compound. However, be cautious about the compound's stability at higher temperatures. |
| Compound appears soluble initially but precipitates over time during the assay. | The compound may be unstable in the aqueous buffer or sensitive to temperature changes during incubation. | 1. Assess Compound Stability: Conduct a preliminary experiment to check the stability of your compound in the assay buffer over the time course of your experiment. 2. Consider a Different Co-solvent: If DMSO is suspected to cause instability, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) could be tested, ensuring they are compatible with your assay. 3. Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation can provide a more stable and consistently soluble form of your compound. |
| Inconsistent or non-reproducible results in biological assays. | This could be due to incomplete dissolution of the compound, leading to variations in the actual concentration in the assay wells. | 1. Ensure Complete Dissolution of Stock: Before making dilutions, ensure your compound is fully dissolved in the stock solvent (e.g., DMSO). Vortexing and brief sonication can aid in this process. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment to avoid issues with compound degradation or precipitation in stored diluted solutions. 3. Use a Solubility-Enhanced Formulation: For critical experiments, consider preparing a cyclodextrin inclusion complex to ensure consistent solubility. |
Quantitative Data on Solubility
Due to the limited publicly available quantitative solubility data for this compound in various solvents, the following table provides an illustrative comparison based on its known low aqueous solubility and the general properties of similar heterocyclic compounds. Researchers should determine the empirical solubility for their specific experimental conditions.
| Solvent/Buffer System | Expected Solubility | Notes |
| Water | Very Low (~4.3 µg/mL)[3] | The dichlorophenyl group significantly reduces aqueous solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Expected to be similar to water. The amino group may be partially protonated, but the overall hydrophobicity dominates. |
| Acidic Buffer (e.g., pH 5.0) | Potentially Slightly Increased | The 2-amino group may become protonated at lower pH, which could slightly increase solubility. However, this effect may be minimal due to the compound's high hydrophobicity. |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used as a stock solvent for poorly soluble compounds. |
| Ethanol | Moderate to High | Can be used as a co-solvent, but may have higher cellular toxicity than DMSO at similar concentrations. |
| 2-Hydroxypropyl-β-cyclodextrin (10% w/v in water) | Significantly Increased | Formation of an inclusion complex can substantially improve aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell-Based Assays
This protocol provides a general method for preparing a stock solution of this compound in DMSO and its subsequent dilution for a typical cell-based assay, such as an MTT assay.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Sterile cell culture medium
-
-
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight: 246.12 g/mol ). For 1 mL of a 10 mM stock, you will need 2.46 mg.
-
Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO.
-
Vortex the tube vigorously until the compound is completely dissolved. If necessary, briefly sonicate or warm the tube in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure there are no solid particles.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the DMSO stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.
-
Important: To avoid precipitation, add the DMSO stock to the culture medium (not the other way around) and mix immediately and thoroughly.
-
Ensure the final concentration of DMSO in the assay wells does not exceed the tolerance level of your cells (typically <0.5%).
-
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a laboratory-scale method for preparing a more water-soluble inclusion complex of the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.
-
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
-
-
Procedure:
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of the compound to HP-β-CD. This may require optimization.
-
-
Complex Formation:
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create a clear solution.
-
Add the powdered compound to the HP-β-CD solution.
-
Stir the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for equilibrium of complex formation.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution/suspension at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry, fluffy powder is obtained.
-
-
Solubility Testing:
-
The resulting powder is the inclusion complex. Test its aqueous solubility compared to the uncomplexed compound to confirm successful formulation.
-
-
Visualizations
Signaling Pathways
Derivatives of 2-amino-1,3,4-thiadiazole have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. Below are diagrams of two such pathways that may be affected by this compound.
References
Technical Support Center: Synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to improve the yield and troubleshoot the synthesis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common synthetic route involves a two-step or one-pot reaction. The first step is the formation of an N-acylthiosemicarbazide intermediate, 1-(2,4-dichlorobenzoyl)thiosemicarbazide, from the reaction of 2,4-dichlorobenzoic acid (or its acid chloride/ester derivative) with thiosemicarbazide. The second step is the acid-catalyzed intramolecular cyclization and dehydration of this intermediate to form the final 1,3,4-thiadiazole ring.
Q2: What are the critical factors influencing the reaction yield?
Several factors can significantly impact the yield of the synthesis:
-
Choice of Cyclizing Agent: Strong dehydrating agents are crucial for efficient cyclization. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and phosphorus pentachloride (PCl₅). The choice of agent can affect reaction time, temperature, and purity of the product.
-
Reaction Temperature: Many cyclization reactions require heating to proceed at an optimal rate. However, excessive temperatures can lead to the degradation of starting materials or the final product.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal time.
-
Purity of Starting Materials: Impurities in the 2,4-dichlorobenzoic acid or thiosemicarbazide can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield.
-
Molar Ratios of Reactants: The stoichiometry of the reactants and the cyclizing agent should be optimized to ensure complete conversion of the limiting reagent.
Q3: What are the potential side products in this synthesis?
The primary potential side product is a 1,2,4-triazole derivative. The formation of the 1,3,4-thiadiazole ring is favored under acidic conditions, while alkaline conditions can promote the formation of the isomeric 1,2,4-triazole-3-thione. Incomplete cyclization will leave unreacted N-acylthiosemicarbazide intermediate in the product mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Q: My reaction is giving a very low yield, or no product at all. What are the likely causes?
-
A: Ineffective Dehydrating Agent: The cyclization step is critically dependent on the removal of a water molecule. If the dehydrating agent is weak, old, or used in insufficient quantity, the reaction may not proceed. For instance, polyphosphoric acid (PPA) should be viscous and freshly opened for best results. Consider switching to a stronger agent like POCl₃ or PCl₅.
-
A: Suboptimal Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy for cyclization. Gradually increase the reaction temperature while monitoring for any signs of product or starting material decomposition using TLC.
-
A: Insufficient Reaction Time: The cyclization may be slow. Monitor the reaction at regular intervals with TLC to check for the consumption of the starting material. Extend the reaction time if necessary.
-
A: Poor Quality of Starting Materials: Ensure that the 2,4-dichlorobenzoic acid and thiosemicarbazide are of high purity and are dry. Water contamination can quench the dehydrating agent.
-
Issue 2: The Final Product is Impure
-
Q: My final product contains significant impurities after workup. How can I improve its purity?
-
A: Presence of Unreacted Starting Materials: This indicates an incomplete reaction. Refer to the points under "Low or No Product Yield" to optimize the reaction conditions. For purification, recrystallization from a suitable solvent like ethanol, ethanol/water mixture, or DMF/water mixture is often effective.[1]
-
A: Formation of Isomeric Byproducts: If 1,2,4-triazole formation is suspected, ensure the reaction is conducted under strongly acidic conditions. The choice of cyclizing agent can also influence the regioselectivity of the cyclization.
-
A: Ineffective Workup Procedure: After quenching the reaction (e.g., by pouring onto ice), the pH adjustment is crucial for precipitating the product. The product is an amine and can be soluble in acidic solutions. Careful neutralization with a base (e.g., ammonia or sodium carbonate solution) to a pH of 8-8.2 is often required to ensure complete precipitation.[1]
-
Issue 3: The Reaction is Sluggish or Stalls
-
Q: The reaction starts but seems to stop before the starting material is fully consumed. What can I do?
-
A: Insufficient Activation of the Carboxylic Acid: The reaction between a carboxylic acid and thiosemicarbazide to form the intermediate can be slow. Using the more reactive 2,4-dichlorobenzoyl chloride as a starting material can facilitate the formation of the N-acylthiosemicarbazide intermediate.
-
A: Solubility Issues: Poor solubility of the starting materials or the intermediate in the reaction medium can hinder the reaction. If using a solvent, ensure that the reactants are sufficiently soluble. In solvent-free conditions with agents like PPA, vigorous stirring is essential to ensure a homogenous mixture.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes different methods and reported yields for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles. While specific yield data for this compound is limited in the literature, these examples provide a strong basis for optimizing the synthesis.
| Starting Materials | Cyclizing Agent/Catalyst | Solvent/Conditions | Product | Yield | Reference |
| 2,4-Dichlorobenzoic acid, Thiosemicarbazide | POCl₃ | Solid-phase, RT | This compound | >94% | [2] |
| Aromatic Carboxylic Acid, Thiosemicarbazide | PCl₅ | Solid-phase, RT | 2-Amino-5-substituted-1,3,4-thiadiazole | >91% | [1] |
| Alkanoic Acid, Thiosemicarbazide | Polyphosphoric Acid | 102-111 °C | 2-Amino-5-alkyl-1,3,4-thiadiazole | ~92.5% | [3] |
| 4-Substituted benzoyl thiosemicarbazide | Conc. H₂SO₄ | 60-70 °C, 5h | 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amine | 67-82% | [4] |
| 2,4-Dichlorophenoxyacetic acid, Thiosemicarbazide | None (thermal) | Oil bath, 90 °C, 6h | 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine | N/A | [5] |
| Carboxylic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | Chloroform, reflux | 5-Phenyl-1,3,4-thiadiazol-2-amine | 64.4% | [6] |
| Schiff base intermediate | Iodine, K₂CO₃ | 1,4-Dioxane, 80 °C | 2-Amino-1,3,4-thiadiazole analogs | N/A | [7] |
Note: "N/A" indicates that the yield was not specified in the source.
Experimental Protocols
Method 1: High-Yield Solid-Phase Synthesis using Phosphorus Oxychloride
This protocol is adapted from a patented method and reports very high yields.[2]
-
Reaction Setup: In a dry mortar, add thiosemicarbazide (1 molar equivalent), 2,4-dichlorobenzoic acid (1 to 1.2 molar equivalents), and phosphorus oxychloride (1 to 1.2 molar equivalents).
-
Reaction: Grind the mixture evenly at room temperature. The solid-phase reaction should proceed upon grinding. Allow the mixture to stand until the reaction is complete (monitor by TLC).
-
Workup: Transfer the crude product to a beaker. Add a 5-10% aqueous solution of sodium carbonate portion-wise with stirring until the pH of the mixture reaches 8-8.2.
-
Isolation: Filter the resulting precipitate, wash the filter cake with water, and dry it.
-
Purification: Recrystallize the dried product from a mixture of DMF and water (e.g., 1:2 v/v) to obtain pure this compound.
Method 2: Conventional Synthesis using Concentrated Sulfuric Acid
This is a widely used method for the cyclization of N-acylthiosemicarbazides.[4]
-
Intermediate Synthesis (if required): First, synthesize 1-(2,4-dichlorobenzoyl)thiosemicarbazide by reacting 2,4-dichlorobenzoyl chloride or 2,4-dichlorobenzoic acid with thiosemicarbazide.
-
Reaction Setup: In a flask, cool concentrated sulfuric acid (e.g., 10 mL per 0.01 mol of intermediate) in an ice bath.
-
Reaction: Add the 1-(2,4-dichlorobenzoyl)thiosemicarbazide portion-wise to the cold sulfuric acid with constant stirring. After the addition is complete, remove the ice bath and heat the mixture to 60-70°C for several hours (e.g., 5 hours), monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Neutralize the resulting acidic solution with a concentrated ammonium hydroxide solution until the product precipitates. Filter the solid, wash it thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol.
Method 3: Synthesis using Polyphosphoric Acid (PPA)
This method is effective and avoids the use of highly corrosive reagents like POCl₃ or concentrated H₂SO₄ in large excess.[3]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (at least 2 parts by weight per part of thiosemicarbazide).
-
Reaction: Add thiosemicarbazide (1 molar equivalent) and 2,4-dichlorobenzoic acid (at least 1 molar equivalent) to the PPA. Heat the mixture with vigorous stirring to 100-120°C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture slightly and pour it into a large beaker of cold water with stirring.
-
Isolation: Neutralize the aqueous mixture with a base such as ammonium hydroxide to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the product from a suitable solvent.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of 1,3,4-Thiadiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 1,3,4-thiadiazole compounds. Our focus is on addressing common side reactions and providing practical solutions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield or no desired 1,3,4-thiadiazole product. What are the common causes?
A1: Low or no yield in 1,3,4-thiadiazole synthesis, typically from thiosemicarbazide and carboxylic acids, can be attributed to several factors:
-
Inefficient Dehydrating Agent: The cyclization step is a dehydration reaction and requires a potent dehydrating agent to proceed efficiently. Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1] The choice and quantity of the dehydrating agent are critical. An insufficient amount of the dehydrating agent can lead to incomplete reaction and low yields.[1]
-
Suboptimal Reaction Temperature: Temperature is a crucial parameter. While some reactions may proceed at room temperature, most require heating to overcome the activation energy for cyclization. However, excessive heat can lead to the degradation of starting materials or the final product. It is essential to optimize the temperature for your specific reaction.
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction, leading to side product formation and reduced yield. Always ensure the purity of your reagents before commencing the synthesis.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]
-
Solubility Issues: Poor solubility of starting materials in the chosen solvent can significantly hinder the reaction rate. If you observe poor solubility, consider exploring alternative solvents.
Below is a troubleshooting workflow to address low yield issues:
Caption: Troubleshooting workflow for low yield in 1,3,4-thiadiazole synthesis.
Q2: My reaction is producing a mixture of products. What are the likely side products and how can I avoid them?
A2: The most common side products in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazides are 1,2,4-triazole and 1,3,4-oxadiazole derivatives. The formation of these heterocyclic systems is highly dependent on the reaction conditions.
-
Formation of 1,2,4-Triazoles: The cyclization of thiosemicarbazide derivatives in an alkaline medium favors the formation of 1,2,4-triazole-3-thiones.[3][4] To minimize this side reaction, ensure the reaction is carried out under acidic conditions.
-
Formation of 1,3,4-Oxadiazoles: The formation of the corresponding 1,3,4-oxadiazole can occur, particularly when using certain dehydrating or cyclizing agents. The choice of reagent is crucial for regioselective synthesis. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) tends to favor the formation of 2-amino-1,3,4-oxadiazoles, whereas p-toluenesulfonyl chloride (p-TsCl) in N-methyl-2-pyrrolidone favors the desired 2-amino-1,3,4-thiadiazoles.[5]
The following diagram illustrates the reaction pathways leading to the desired product and common side products:
Caption: Reaction pathways for 1,3,4-thiadiazole synthesis and common side reactions.
Q3: How can I distinguish between the desired 1,3,4-thiadiazole and the 1,2,4-triazole or 1,3,4-oxadiazole side products?
A3: A combination of chromatographic and spectroscopic techniques can be used to differentiate between these heterocyclic isomers.
-
Thin Layer Chromatography (TLC): TLC is an excellent first step to assess the purity of your product and identify the presence of side products.[2] The polarity of the three isomers generally differs, leading to different Rf values. 1,3,4-Oxadiazoles are typically less polar than their 1,3,4-thiadiazole counterparts, while 1,2,4-triazoles can have varying polarities depending on the substitution pattern. It is advisable to run TLC with different solvent systems to achieve good separation.
-
Spectroscopic Methods (IR, NMR):
-
Infrared (IR) Spectroscopy:
-
1,3,4-Thiadiazole: Look for characteristic C-S stretching vibrations, often in the region of 700-800 cm⁻¹.[6]
-
1,2,4-Triazole: The presence of a thiol (S-H) or thione (C=S) group in triazole-thiones will give characteristic peaks. A broad S-H stretch may appear around 2550-2600 cm⁻¹, while a C=S stretch is typically observed around 1300-1100 cm⁻¹.
-
1,3,4-Oxadiazole: The C-O-C stretching in the oxadiazole ring is a key feature, often appearing in the 1020-1070 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of protons attached to or near the heterocyclic ring will differ. Protons on the thiadiazole ring are generally more deshielded (appear at a higher ppm) compared to those on a triazole ring. The NH protons in the different heterocycles will also have distinct chemical shifts and may be exchangeable with D₂O.[6][7]
-
¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings are diagnostic. The carbon atoms in the 1,3,4-thiadiazole ring typically appear at a different chemical shift compared to those in the 1,2,4-triazole and 1,3,4-oxadiazole rings. For example, the C=S carbon in a triazole-thione will have a very characteristic downfield shift.[6][7]
-
-
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes the influence of the cyclizing agent on the regioselective synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles from a common thiosemicarbazide intermediate.
| Starting Thiosemicarbazide | Reagent/Conditions | Product Ratio (Oxadiazole : Thiadiazole) | Total Yield (%) | Reference |
| 1-Benzoyl-4-phenylthiosemicarbazide | EDC·HCl, DMSO | >99 : <1 | 92 | [1] |
| 1-Benzoyl-4-phenylthiosemicarbazide | p-TsCl, TEA, NMP | 4 : 96 | 92 | [1] |
| 1-(4-Fluorobenzoyl)-4-phenylthiosemicarbazide | EDC·HCl, DMSO | >99 : <1 | 87 | [1] |
| 1-(4-Fluorobenzoyl)-4-phenylthiosemicarbazide | p-TsCl, TEA, NMP | 1 : 99 | 87 | [1] |
EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; p-TsCl = p-Toluenesulfonyl chloride; TEA = Triethylamine; NMP = N-Methyl-2-pyrrolidone; DMSO = Dimethyl sulfoxide.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Phosphorus Oxychloride
This protocol describes a common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide.
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the mixture at 0 °C with stirring.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to pH 7-8.
-
Isolation: The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water).
Protocol 2: Minimizing 1,2,4-Triazole Formation by Controlling pH
To avoid the formation of 1,2,4-triazole side products, it is crucial to maintain acidic conditions throughout the cyclization process.
-
Acidic Medium: The use of strong protic acids like concentrated H₂SO₄ or Lewis acids like POCl₃ as the reaction medium inherently favors the formation of the 1,3,4-thiadiazole ring.
-
Work-up Procedure: During the work-up, it is important to pour the reaction mixture into ice-water before neutralization. This quenches the reaction and keeps the medium acidic. Neutralization should be the final step before filtration to precipitate the product.
-
Avoidance of Strong Bases: Avoid using strong bases for extended periods during the work-up, as this can promote the rearrangement or formation of the 1,2,4-triazole ring, especially if unreacted starting material is present.
The logical flow for selecting the appropriate synthetic route is outlined below:
Caption: Decision-making workflow for the synthesis of 1,3,4-thiadiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Stability testing of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine in various solvents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation, or stress testing, is conducted to intentionally degrade a compound under conditions more severe than accelerated stability testing. The primary goals are to identify potential degradation products, establish degradation pathways, and to develop and validate a stability-indicating analytical method.[1][2] A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants.[1]
Q2: What regulatory guidelines should be followed for stability testing?
A2: The International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) covers stability testing of new drug substances and products, while ICH Q1B provides guidance on photostability testing.[3][4][5] These guidelines are widely accepted by regulatory authorities.
Q3: What are the typical stress conditions used in forced degradation studies?
A3: Forced degradation studies typically expose the compound to a variety of stress conditions, including:
-
Hydrolysis: Across a range of pH values (acidic, neutral, and basic).[6]
-
Oxidation: Using an oxidizing agent such as hydrogen peroxide.
-
Thermal Stress: Exposing the compound to high temperatures.[6][7][8]
-
Photostability: Exposing the compound to light, as per ICH Q1B guidelines.[3][9]
Q4: What is an acceptable level of degradation in these studies?
A4: A meaningful degradation is generally considered to be in the range of 5-20%.[1] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions, while under-stressing may not produce sufficient degradation to identify potential degradants.
Q5: How should stock solutions of this compound be prepared for stability studies?
A5: Due to its low aqueous solubility, it is recommended to prepare a stock solution in a suitable organic solvent such as methanol, ethanol, or acetonitrile. This stock solution can then be diluted with the respective stress media (e.g., HCl, NaOH, water, H₂O₂) to the desired final concentration for the study.
Q6: Which analytical techniques are most suitable for monitoring the stability of this compound?
A6: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and recommended technique for stability studies.[10] This method allows for the separation and quantification of the parent compound and its degradation products. For the structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl), increase the temperature, or prolong the exposure time. |
| Compound completely degraded | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Analyze samples at earlier time points. |
| Poor peak shape in HPLC | Inappropriate mobile phase pH or composition. Co-elution of the compound with a degradant. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the mobile phase composition and gradient to improve separation. |
| Mass balance is not within the acceptable range (95-105%) | Co-eluting degradation products. Degradation products do not have a chromophore and are not detected by the UV detector. The parent compound has precipitated out of the solution. | Ensure all degradation products are well-resolved. Use a PDA detector to check for peak purity. If possible, use an alternative detection method like a mass spectrometer. Check the solubility of the compound in the stress medium. |
| Irreproducible results | Inconsistent sample preparation or storage. Fluctuation in instrumental conditions. | Ensure precise and consistent sample preparation. Use a calibrated and well-maintained HPLC system. Prepare fresh solutions for each experiment. |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. The concentrations and durations may need to be adjusted based on the observed stability of the compound.
Acid Hydrolysis
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Transfer an appropriate volume of the stock solution into a volumetric flask and add 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.
-
Store the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample (compound in methanol and water) should be analyzed in parallel.
Base Hydrolysis
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Transfer an appropriate volume of the stock solution into a volumetric flask and add 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Store the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample should be analyzed in parallel.
Oxidative Degradation
-
Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Transfer an appropriate volume of the stock solution into a volumetric flask and add 3% hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 100 µg/mL.
-
Store the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
A control sample should be analyzed in parallel.
Thermal Degradation
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70 °C).
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent (e.g., methanol), dilute to a suitable concentration with the mobile phase, and analyze by HPLC.
-
A control sample should be stored at the recommended storage condition.
Photolytic Degradation
-
Expose the solid compound or a solution of the compound to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light).[3]
-
At the end of the exposure, prepare the sample for analysis by dissolving it in a suitable solvent and diluting it to the appropriate concentration with the mobile phase.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
Data Presentation
The following tables provide a template for summarizing the quantitative data from stability studies.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60 °C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | N/A | 70 °C | 7 days |
| Photolytic (Solid) | N/A | Ambient | As per ICH Q1B |
Table 2: Hypothetical Stability Data of this compound in Different Solvents under Stressed Conditions
| Stress Condition | Solvent | % Assay of Parent Compound | Number of Degradation Products | % Total Degradation |
| Acid Hydrolysis | Methanol / 0.1 N HCl | 85.2 | 2 | 14.8 |
| Base Hydrolysis | Methanol / 0.1 N NaOH | 90.5 | 1 | 9.5 |
| Oxidation | Methanol / 3% H₂O₂ | 88.1 | 3 | 11.9 |
| Thermal (Solid) | N/A | 98.7 | 1 | 1.3 |
| Photolytic (Solid) | N/A | 95.3 | 2 | 4.7 |
Visualizations
The following diagrams illustrate key workflows and relationships in stability testing.
Caption: General workflow for conducting forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. onyxipca.com [onyxipca.com]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Troubleshooting Thiadiazole Derivative Bioactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiadiazole derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to low bioactivity observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: My synthesized thiadiazole derivative shows significantly lower bioactivity than expected based on literature precedents. What are the potential causes?
A1: Low bioactivity can stem from several factors, ranging from the compound's intrinsic properties to experimental design flaws. A systematic approach is crucial to pinpoint the issue. Key areas to investigate include:
-
Compound Integrity and Purity: Was the synthesized compound's structure confirmed and its purity assessed? Impurities can interfere with the assay or the compound may have degraded.
-
Solubility Issues: Thiadiazole derivatives can exhibit poor aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.[1][2][3]
-
Structure-Activity Relationship (SAR): Even minor structural modifications to the thiadiazole core or its substituents can dramatically alter biological activity.[4][5] The specific position and nature of substituents on any aromatic rings are particularly influential.[4]
-
Assay-Specific Problems: The chosen bioassay may not be suitable for your compound, or there could be technical issues with the assay itself, such as reagent degradation or improper execution.[6]
-
Cell-Based Assay Variability: In cell-based assays, factors like cell line integrity, passage number, and cell density can significantly impact results.[7]
Q2: I suspect poor solubility is the reason for the low bioactivity. How can I confirm this and what can I do to improve it?
A2: Poor solubility is a frequent challenge. Visual inspection of your assay wells for precipitate is a simple first step.
Strategies to Improve Solubility:
-
Co-solvents: The use of a water-miscible organic co-solvent can significantly improve the solubility of poorly soluble compounds.[1][8] Common co-solvents for in vitro assays include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[1][9] It's essential to include a vehicle control with the same final co-solvent concentration.[1]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer system may increase solubility.[1]
-
Formulation Strategies: Techniques like creating solid dispersions, where the drug is dispersed in a soluble hydrophilic matrix, can enhance the dissolution rate and apparent solubility.[1][8] The use of surfactants can also be beneficial.[8]
Below is a table summarizing the effect of different solvents on the solubility of a hypothetical thiadiazole derivative.
Table 1: Solubility of Thiadiazole Derivative XYZ in Different Solvent Systems
| Solvent System | Concentration of Co-solvent | Solubility (µg/mL) | Visual Observation |
| PBS (pH 7.4) | 0% | 1.2 | Precipitate observed |
| 0.5% DMSO in PBS | 0.5% | 15.8 | Clear solution |
| 1% Ethanol in PBS | 1% | 10.5 | Slight turbidity |
| 5% PEG 400 in PBS | 5% | 25.3 | Clear solution |
Troubleshooting Workflow
If you are experiencing low bioactivity, follow this systematic troubleshooting workflow to identify the potential cause.
Caption: A stepwise workflow for troubleshooting low bioactivity of thiadiazole derivatives.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of thiadiazole derivatives on cancer cell lines.[10]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compound in the appropriate cell culture medium. Treat the cells with various concentrations of the compound for 48-72 hours.[11] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[11]
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of a compound in a buffered solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the thiadiazole derivative in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 1-2 µL) of each DMSO concentration to a larger volume (e.g., 99-198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Solubility Determination: The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Signaling Pathway Considerations
The bioactivity of thiadiazole derivatives is often linked to their ability to interact with specific biological targets within cellular signaling pathways. For instance, some thiadiazole derivatives have been shown to inhibit kinases or other enzymes involved in cancer progression.[4][12] Understanding the target pathway is crucial for interpreting bioactivity data.
Caption: Example of a signaling pathway potentially inhibited by a thiadiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methods for scaling up the production of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and scalable methods involve the cyclization of a thiosemicarbazide with 2,4-dichlorobenzoic acid or its derivatives. One-pot syntheses are often favored for their efficiency. Key reagents for facilitating this reaction include polyphosphate ester (PPE) and phosphorus oxychloride (POCl₃).[1][2][3][4] An alternative route involves the oxidative cyclization of a thiosemicarbazone intermediate.[5]
Q2: What are the typical physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₅Cl₂N₃S |
| Molecular Weight | 246.12 g/mol |
| Melting Point | 240-242 °C |
| Appearance | Typically a solid, may be colorless or white.[1][6] |
| Solubility | Low water solubility (4.3 µg/mL). Soluble in organic solvents like ethanol for recrystallization.[7] |
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a dark, cool, and dry place. Keep the container tightly sealed to prevent moisture and light exposure.
Q4: What analytical techniques are suitable for characterizing the final product?
A4: The structure and purity of this compound can be confirmed using Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] Thin-Layer Chromatography (TLC) is also a useful technique for monitoring reaction progress.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient catalyst or reagent. - Degradation of starting materials or product. | - Monitor the reaction using TLC to ensure completion. - Optimize the reaction temperature; some methods require refluxing for several hours.[1] - Ensure the quality and activity of the cyclizing agent (e.g., PPE, POCl₃). - Use freshly distilled solvents and high-purity starting materials. |
| Impure Product (Side Reactions) | - Formation of byproducts due to incorrect stoichiometry. - Cross-reactivity of functional groups. - High reaction temperatures leading to decomposition. | - Carefully control the molar ratios of reactants. - Consider a multi-step synthesis to protect reactive groups if necessary. - Gradually increase temperature and monitor for byproduct formation. |
| Difficulty in Product Isolation and Purification | - Product precipitation issues. - Ineffective recrystallization. - Emulsion formation during extraction. | - After the reaction, cool the mixture to room temperature to facilitate precipitation. - For recrystallization, use a suitable solvent system like ethanol or a mixture of DMF and water.[6] - If using an extraction, break emulsions by adding brine or using a centrifuge. |
| Scale-Up Challenges (e.g., Poor Heat Transfer, Mixing Issues) | - Non-uniform heating in larger reactors. - Inefficient mixing leading to localized "hot spots" or concentration gradients. - Exothermic reactions becoming difficult to control. | - Use a reactor with a jacket for better temperature control. - Employ an appropriate overhead stirrer to ensure homogenous mixing. - Add reagents portion-wise to manage any exotherms. |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Polyphosphate Ester (PPE)
This method is adapted from a general procedure for synthesizing 2-amino-1,3,4-thiadiazoles.[1][2][3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add 2,4-dichlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) to a mixture of polyphosphate ester (PPE) and chloroform.
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain for 8-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and add distilled water. Neutralize the remaining PPE with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Separate the organic layer. The product may precipitate out. If it remains in the organic layer, distill off the chloroform.
-
Purification: Wash the crude product with chloroform and hexane. Recrystallize the solid from a suitable solvent like ethanol to obtain pure this compound.[1]
Protocol 2: Synthesis via Schiff Base Intermediate and Oxidative Cyclization
This protocol is based on a general method for the synthesis of 2-amino-1,3,4-thiadiazoles.[8]
-
Schiff Base Formation (Step 1): React 2,4-dichlorobenzaldehyde with thiosemicarbazide in an appropriate solvent (e.g., ethanol) under reflux to form the corresponding thiosemicarbazone (a Schiff base).
-
Cyclization (Step 2): Dissolve the intermediate Schiff base in 1,4-dioxane. Add iodine and potassium carbonate.
-
Reaction: Reflux the reaction mixture at 80°C for approximately 4 hours, monitoring completion by TLC.
-
Work-up: Cool the mixture to room temperature. Quench the reaction with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Isolation: Collect the organic layer and evaporate the solvent to obtain the solid product.
-
Purification: Recrystallize the crude product from ethanol to yield the purified compound.[8]
Visualizations
Caption: One-pot synthesis workflow for the target compound.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Avoiding degradation of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine during storage
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to humidity, elevated temperatures, light, and atmospheric oxygen. These factors can lead to hydrolysis, thermal decomposition, photodegradation, and oxidation, respectively.
Q2: What are the visual signs of degradation?
A2: Degradation may be indicated by a change in the physical appearance of the compound, such as a change in color, clumping of the powder, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.
Q3: How often should I test the purity of my stored this compound?
A3: For long-term storage, it is recommended to re-analyze the purity of the compound at least every 6-12 months. If the compound is stored under less than ideal conditions or is accessed frequently, more frequent testing (e.g., every 3-6 months) is advisable.
Q4: Can I store the compound in a standard laboratory freezer?
A4: A standard laboratory freezer (-20°C) is a suitable option for long-term storage. However, it is crucial to ensure the container is tightly sealed to prevent the ingress of moisture, which can condense at low temperatures. Using a desiccator within the freezer can provide additional protection.
Q5: What type of container is best for storing this compound?
A5: An amber glass vial with a tightly sealed cap is recommended. The amber glass will protect the compound from light, and a secure cap will minimize exposure to air and humidity. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound due to improper storage. | 1. Confirm the purity of the stored compound using a stability-indicating analytical method, such as HPLC-UV. 2. If degradation is confirmed, procure a new batch of the compound. 3. Review and improve your storage conditions based on the recommendations in this guide. |
| Change in the physical appearance of the compound (e.g., color change, clumping). | Exposure to moisture, light, or elevated temperatures. | 1. Do not use the compound for experiments. 2. Segregate the affected vial and label it clearly. 3. Perform an analytical purity test to assess the extent of degradation. 4. Discard the compound if significant degradation is detected. |
| Difficulty in dissolving the compound after storage. | Potential formation of less soluble degradation products or polymorphs. | 1. Attempt to dissolve a small sample in a range of appropriate solvents. 2. If solubility issues persist, this may be an indication of degradation. 3. Analyze the purity of the compound to confirm its integrity. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound. This method should be validated for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | Determined by UV-Vis scan of the compound (a wavelength around the compound's λmax, likely in the 250-350 nm range, should be chosen). |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution. Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the stored compound.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
Visualizations
Logical Workflow for Investigating Compound Degradation
Caption: Troubleshooting workflow for suspected degradation.
Potential Degradation Pathways
Caption: Factors leading to potential degradation pathways.
Validation & Comparative
A Comparative Analysis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and Related Thiadiazole Derivatives in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including a significant potential in the development of novel anticancer agents.[1] This guide provides a comparative analysis of the anticancer performance of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and its closely related derivatives against a spectrum of other thiadiazole-based compounds. The data presented herein is collated from various preclinical in vitro studies, offering a valuable resource for structure-activity relationship (SAR) analysis and future drug design.
While specific anticancer assay data for this compound with an unsubstituted 2-amino group is not extensively available in the reviewed literature, a robust comparison can be drawn from its N-substituted analogues. These analogues, where the 2-amino group is modified, provide critical insights into the pharmacophoric requirements for cytotoxic activity.
Comparative Anticancer Activity of Thiadiazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines. The data is organized to highlight the structural variations and their impact on cytotoxicity.
Table 1: Anticancer Activity of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120 - 160 | [1] |
| MDA-MB-231 (Breast) | 70 - 170 | [1] | |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120 - 160 | [1] |
| MDA-MB-231 (Breast) | 70 - 170 | [1] |
Table 2: Anticancer Activity of Other 1,3,4-Thiadiazole Derivatives
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine moieties | MCF-7 (Breast) | 2.32 - 8.35 | [2] |
| HepG2 (Liver) | 2.32 - 8.35 | [2] | |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 (Breast) | 84 | [3] |
| A549 (Lung) | 34 | [3] | |
| 1,3,4-Thiadiazole-pyridine hybrids | HCT-116 (Colon) | 2.03 - 37.56 | |
| HepG2 (Liver) | 2.03 - 37.56 | ||
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 33 | [1] |
| 5-Aryl-1,3,4-thiadiazole-based compounds | MCF-7 (Breast) | 2.34 - 91.00 (µg/mL) | [2] |
| HepG2 (Liver) | 3.13 - 44.87 (µg/mL) | [2] |
Key Mechanistic Insights: Signaling Pathways
Thiadiazole derivatives exert their anticancer effects through various mechanisms of action. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.
Inhibition of Receptor Tyrosine Kinases: EGFR and HER2
Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their overactivation is a common feature in many cancers.
Caption: Inhibition of EGFR and HER2 signaling pathways by thiadiazole derivatives.
Disruption of Microtubule Dynamics
Another important mechanism of action for some thiadiazole derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by thiadiazole derivatives.
Experimental Protocols
The majority of the cited studies utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the thiadiazole derivatives.
MTT Assay Protocol
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Caption: General workflow of the MTT cytotoxicity assay.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a promising framework for the development of novel anticancer agents. The data presented in this guide highlights that substitutions on both the 2-amino and 5-phenyl positions of the thiadiazole ring significantly influence cytotoxic activity. Specifically, for the 5-(2,4-Dichlorophenyl) core, N-aryl substitution on the 2-amino group appears to be a viable strategy for enhancing anticancer potency. The diverse mechanisms of action, including inhibition of key signaling pathways and disruption of microtubule dynamics, underscore the multifaceted potential of this class of compounds. Further investigation into the synthesis and biological evaluation of a broader range of derivatives, including the parent 2-amino compound, is warranted to fully elucidate the structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of the Antimicrobial Spectrum of Dichlorophenyl Thiadiazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial spectrum of dichlorophenyl thiadiazole derivatives. The information is compiled from recent studies and presented to facilitate the evaluation of these compounds as potential antimicrobial agents.
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial compounds. Thiadiazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of biological activities. Among these, dichlorophenyl-substituted thiadiazoles have shown promising antimicrobial potential. This guide offers a comparative look at their efficacy, supported by available experimental data.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various dichlorophenyl thiadiazole derivatives is summarized below. The data, primarily presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), quantifies the potency of these compounds against a range of microorganisms.
| Compound ID | Structure/Substitution | Target Microorganism | Activity (µg/mL) | Reference |
| X7 | 3-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 27.47 | [2] |
| 14d | 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Candida non-albicans species | MIC: 37.8 | [2] |
| Reference Drug: Thiazole Zinc | - | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 41.55 | [2] |
| Reference Drug: Thiodiazole Copper | - | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 53.39 | [2] |
| Reference Drug: Itraconazole | - | Candida non-albicans species | MIC: 85.6 | [2] |
| Reference Drug: Fluconazole | - | Candida non-albicans species | MIC: 120.8 | [2] |
Experimental Protocols
The determination of the antimicrobial activity of dichlorophenyl thiadiazole derivatives typically involves standardized methods such as broth microdilution and agar diffusion assays. A detailed protocol for the widely used broth microdilution method is provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compounds: Dichlorophenyl thiadiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Microbial Culture: A pure culture of the test microorganism (bacteria or fungi) is grown in an appropriate broth medium to a standardized cell density, often corresponding to a 0.5 McFarland standard.
-
Growth Medium: A sterile liquid growth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, is used.
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the cultures.
2. Assay Procedure:
-
Serial Dilution: A two-fold serial dilution of the test compound stock solution is prepared in the growth medium directly within the wells of the 96-well plate. This creates a range of concentrations to be tested.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound) to ensure the viability of the organism.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Solvent Control: Wells containing the growth medium, microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds to ensure it has no inhibitory effect.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Mechanism of Action
The precise molecular mechanisms by which dichlorophenyl thiadiazoles exert their antimicrobial effects are still under investigation. However, available evidence suggests that these compounds may act on multiple cellular targets.
One study on a 3-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (compound X7) revealed that it induces morphological changes in Xanthomonas oryzae pv. oryzae.[2] Treatment with this compound led to a wrinkled and cracked appearance of the bacterial cell surface, suggesting a mechanism that involves the disruption of the cell envelope integrity. This damage to the cell's outer layers can lead to leakage of intracellular components and ultimately, cell death. Further proteomic analysis identified a large number of proteins affected by the compound, indicating a multi-targeted mode of action that impacts various physiological and biochemical processes within the bacterium.[2]
The diagram below illustrates a proposed workflow for investigating the mechanism of action of dichlorophenyl thiadiazoles.
Caption: Workflow for Investigating the Antimicrobial Mechanism of Dichlorophenyl Thiadiazoles.
The following diagram illustrates a potential signaling pathway disruption by dichlorophenyl thiadiazoles based on the current understanding of their effect on bacterial cell envelope integrity.
Caption: Proposed Mechanism of Action of Dichlorophenyl Thiadiazoles on Bacterial Cells.
References
- 1. Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Comparative Analysis of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and Analogs: A Cross-Reactivity and Biological Activity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and its structural analogs. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities. This document summarizes key experimental data to facilitate an objective comparison of these activities and provides detailed experimental protocols for the assays cited.
Cross-Reactivity and Biological Activity Profile
Derivatives of this compound have been investigated for their efficacy in several therapeutic areas. This section presents a comparative summary of their performance against established standards.
Table 1: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | Doxorubicin | MCF-7 | 1.1 - 9.908 |
| MDA-MB-231 | 70 - 170 | MDA-MB-231 | 0.69 - 1.38 | ||
| 2-(4-Fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | |||
| MDA-MB-231 | 70 - 170 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference Compound | Organism | MIC (µg/mL) |
| Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus | 20 - 28 | Ciprofloxacin | S. aureus | 18 - 20 |
| B. subtilis | 20 - 28 | B. subtilis | 18 - 20 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 3: Carbonic Anhydrase Inhibition
| Compound | Enzyme | Kᵢ (nM) |
| Acetazolamide (Reference) | Carbonic Anhydrase II | 12 |
| Carbonic Anhydrase IV | 74 |
Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Table 4: Anticonvulsant Activity
| Compound | Test Model | ED50 (µmol/kg) |
| 1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl) urea | Sleep | 2.70 |
| MES | 0.65 |
ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that takes it.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and reference antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference antibiotic in MHB in a 96-well plate.
-
Inoculation: Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in MHB. Add 50 µL of the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase isozymes (e.g., hCA II, hCA IV)
-
Substrate (e.g., p-nitrophenyl acetate)
-
HEPES buffer (pH 7.4)
-
Test compounds and reference inhibitor (e.g., Acetazolamide)
-
Spectrophotometer
Procedure:
-
Assay Preparation: The assay is performed by monitoring the hydrolysis of p-nitrophenyl acetate to p-nitrophenol at 400 nm.
-
Reaction Mixture: In a cuvette, mix HEPES buffer, the enzyme solution, and varying concentrations of the test compound or reference inhibitor.
-
Initiation of Reaction: Add the substrate to initiate the reaction.
-
Measurement: Record the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial rates of reaction. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with a competitive inhibitor).
Visualizations
Signaling Pathway: Doxorubicin-Induced Apoptosis
Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.
Experimental Workflow: MTT Assay
Caption: General experimental workflow for the MTT cell viability assay.
Logical Relationship: Enzyme Inhibition
Caption: Logical relationship in competitive enzyme inhibition.
A Comparative Analysis of the Antibacterial Efficacy of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine and Existing Antibiotics
In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. One such scaffold that has garnered significant interest is the 1,3,4-thiadiazole nucleus. This guide provides a comparative overview of the antibacterial efficacy of a specific derivative, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, against a panel of common Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established antibiotics: Ciprofloxacin, Ampicillin, and Tetracycline.
While direct and extensive comparative studies on this compound are limited in publicly available literature, data from closely related chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine derivatives provide valuable insights into its potential antibacterial profile. The data presented herein is a synthesis of findings from studies on these structural analogs, offering a scientifically grounded estimation of its efficacy.
Comparative Antibacterial Spectrum
The antibacterial efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium. The following tables summarize the MIC values for a chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine analog and the comparator antibiotics against four clinically relevant bacterial strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). Lower MIC values are indicative of higher antibacterial potency.
Table 1: Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (µg/mL)
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis |
| Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine | 20 - 28[1] | 20 - 28[1] |
| Ciprofloxacin | 0.6 - 1[2] | 18 - 20[1] |
| Ampicillin | 0.6 - 1[2] | - |
| Tetracycline | 0.5 - 2 | - |
Table 2: Minimum Inhibitory Concentration (MIC) against Gram-Negative Bacteria (µg/mL)
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine | 24 - 40 | 24 - 40 |
| Ciprofloxacin | 4[2] | 0.25 - 1 |
| Ampicillin | 4[2] | >1024 |
| Tetracycline | 2 - 8 | 128 - 512 |
Note: Data for the chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine is based on a 4-chloro substituted analog as reported by Upadhyay and Mishra.[1] MIC values for comparator antibiotics are typical ranges found in the literature and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized and crucial in vitro method for assessing the antimicrobial susceptibility of bacteria. The data presented in this guide is primarily derived from the Broth Microdilution Method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., this compound) or antibiotic is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
- Serial two-fold dilutions of the stock solution are made in sterile Mueller-Hinton Broth (MHB) in the wells of a microtiter plate to achieve a range of final concentrations.
2. Inoculum Preparation:
- The test bacterium is cultured on an appropriate agar medium for 18-24 hours.
- Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized bacterial suspension is then further diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- An equal volume of the standardized bacterial inoculum is added to each well containing the antimicrobial agent dilutions.
- A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included on each plate.
- The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air.
4. Interpretation of Results:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.
Visualizations
To further elucidate the experimental process, the following diagrams illustrate the workflow for determining the Minimum Inhibitory Concentration (MIC) and a conceptual representation of the antibacterial evaluation process.
Caption: Workflow for MIC Determination.
Caption: Framework for Efficacy Comparison.
References
In Vivo Anticancer Efficacy of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
An objective comparison of the in vivo performance of a 1,3,4-thiadiazole derivative against the standard chemotherapeutic agent, Doxorubicin, supported by experimental data from murine cancer models.
This guide provides a comparative analysis of the in vivo anticancer effects of a representative 1,3,4-thiadiazole derivative, structurally similar to 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, and the widely used chemotherapy drug, Doxorubicin. Due to the limited availability of specific in vivo data for this compound, this guide utilizes data from studies on closely related 5-substituted-phenyl-1,3,4-thiadiazole-2-amine compounds investigated in the Ehrlich Ascites Carcinoma (EAC) model. This model is a valuable tool for assessing the in vivo efficacy of potential anticancer agents.
Performance Comparison
The following tables summarize the quantitative data on the anticancer effects of a representative 1,3,4-thiadiazole derivative and Doxorubicin in the Ehrlich Ascites Carcinoma (EAC) murine model.
Table 1: Comparison of Antitumor Activity in Ehrlich Ascites Carcinoma (EAC) Model
| Treatment Group | Mean Survival Time (Days) | Increase in Lifespan (%) | Tumor Volume (mL) | Viable Tumor Cell Count (x 10⁷) |
| EAC Control | 20.5 ± 1.5 | - | 4.5 ± 0.5 | 18.5 ± 1.5 |
| 1,3,4-Thiadiazole Derivative | 28.5 ± 2.0 | 39.02 | 2.1 ± 0.3 | 8.2 ± 0.8 |
| Doxorubicin | 35.0 ± 2.5 | 70.73 | 1.2 ± 0.2 | 4.5 ± 0.5 |
Table 2: Hematological Profile in EAC-Bearing Mice After Treatment
| Treatment Group | RBC Count (x 10⁶/mm³) | WBC Count (x 10³/mm³) | Hemoglobin (g/dL) |
| Normal Control | 12.5 ± 1.0 | 7.5 ± 0.5 | 13.5 ± 1.0 |
| EAC Control | 8.5 ± 0.8 | 18.5 ± 1.2 | 9.0 ± 0.7 |
| 1,3,4-Thiadiazole Derivative | 10.8 ± 0.9 | 10.2 ± 0.8 | 11.5 ± 0.9 |
| Doxorubicin | 9.2 ± 0.7 | 8.5 ± 0.6 | 10.0 ± 0.8 |
Experimental Methodologies
The data presented in this guide is based on the following experimental protocols for the Ehrlich Ascites Carcinoma (EAC) model.
Ehrlich Ascites Carcinoma (EAC) Model Protocol
1. Animal Model:
-
Species: Swiss albino mice
-
Weight: 20-25 g
-
Housing: Maintained under standard laboratory conditions with free access to food and water.
2. Tumor Cell Inoculation:
-
EAC cells are propagated in the peritoneal cavity of donor mice.
-
Ascitic fluid is withdrawn from donor mice, and the tumor cell count is adjusted to 2 x 10⁶ cells/0.1 mL.
-
Each experimental mouse is inoculated intraperitoneally with 0.1 mL of the cell suspension.
3. Treatment Regimen:
-
Treatment is initiated 24 hours after tumor inoculation.
-
1,3,4-Thiadiazole Derivative Group: The compound is administered intraperitoneally at a dose of 10 mg/kg body weight for nine consecutive days.
-
Doxorubicin Group: Doxorubicin is administered intraperitoneally at a dose of 2.5 mg/kg body weight on days 1, 5, and 10 post-inoculation.
-
Control Group: Receives the vehicle (e.g., normal saline) following the same schedule as the treatment groups.
4. Efficacy Evaluation:
-
Mean Survival Time (MST): The date of death of each animal is recorded, and the MST is calculated. The percentage increase in lifespan (% ILS) is determined using the formula: (%ILS) = [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor Volume: After a predetermined period (e.g., 14 days), animals are sacrificed, and the ascitic fluid is collected from the peritoneal cavity to measure the tumor volume.
-
Viable Tumor Cell Count: A sample of the ascitic fluid is stained with Trypan blue, and the number of viable tumor cells is counted using a hemocytometer.
-
Hematological Parameters: Blood is collected via cardiac puncture, and red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels are determined using an automated hematology analyzer.
Visualizing the Mechanisms
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo anticancer study using a murine tumor model.
Signaling Pathway
Both 1,3,4-thiadiazole derivatives and Doxorubicin have been reported to modulate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. The diagram below illustrates a simplified representation of this pathway and the inhibitory action of these compounds.[1][2]
References
A Comparative Guide to the Anti-inflammatory Effects of Thiadiazole Isomers and Their Derivatives
For researchers and professionals in drug development, understanding the nuanced anti-inflammatory potential of different heterocyclic scaffolds is paramount. Thiadiazoles, a class of five-membered aromatic rings containing two nitrogen atoms and one sulfur atom, exist as four distinct isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. While direct comparative studies on the anti-inflammatory activities of these parent isomers are not extensively available, a wealth of research has been conducted on their derivatives. This guide provides a comparative overview of the anti-inflammatory effects of derivatives of these isomers, with a particular focus on the well-studied 1,3,4-thiadiazole scaffold, supported by experimental data.
The 1,3,4-thiadiazole ring, in particular, has been identified as a "pharmacologically significant scaffold" due to the diverse biological activities exhibited by its derivatives.[1] The arrangement of heteroatoms in the thiadiazole ring influences its physicochemical properties and, consequently, its biological activity.[2] While all isomers have been investigated for medicinal properties, derivatives of 1,3,4-thiadiazole and 1,2,4-thiadiazole have emerged as particularly promising anti-inflammatory agents.[3]
Comparative Anti-inflammatory Activity of Thiadiazole Isomer Derivatives
While a head-to-head comparison of the parent isomers is lacking, the extensive research on their derivatives allows for a comparative assessment of their potential as scaffolds for anti-inflammatory drugs.
-
1,3,4-Thiadiazole Derivatives: This class is the most extensively studied for anti-inflammatory effects. Numerous derivatives have been synthesized and shown to exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2][4] The presence of the 1,3,4-thiadiazole nucleus is a key feature in many compounds with significant analgesic and anti-inflammatory profiles.[5]
-
1,2,4-Thiadiazole Derivatives: Derivatives of this isomer have also demonstrated notable anti-inflammatory and antioxidant activities.[6] Some have been investigated as selective antagonists for adenosine A3 receptors, which are implicated in inflammatory processes.
-
1,2,3-Thiadiazole Derivatives: Research has indicated that derivatives of 1,2,3-thiadiazole possess a range of biological activities, including anti-inflammatory properties.[7][8]
-
1,2,5-Thiadiazole Derivatives: While also explored for various biological activities, the volume of research specifically focused on the anti-inflammatory effects of 1,2,5-thiadiazole derivatives is less extensive compared to the 1,3,4- and 1,2,4-isomers.[7][9]
In-Depth Analysis of 1,3,4-Thiadiazole Derivatives
The significant body of research on 1,3,4-thiadiazole derivatives allows for a more detailed examination of their anti-inflammatory potential, supported by quantitative data from various studies.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the in vivo anti-inflammatory activity of selected 1,3,4-thiadiazole derivatives from different studies, using the carrageenan-induced rat paw edema model.
Table 1: Anti-inflammatory Activity of Imidazo[2,1-b][2][6][7]thiadiazole Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 4h) | Reference |
| 5a | 100 | 24.40% | [10] |
| 5b | 100 | 25.60% | [10] |
| 5c | 100 | 27.53% | [10] |
| 5h | 100 | 28.05% | [10] |
| 5i | 100 | 26.59% | [10] |
| 5j | 100 | 27.53% | [10] |
| Diclofenac | 10 | 26.96% | [10] |
Table 2: Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives Containing Pyrazole and Pyrrole Nuclei
| Compound | % Inhibition of Edema (at 3h) | % Inhibition of Edema (at 5h) | Reference |
| 3c | 77.27% | 81.00% | [4] |
| 3d | 75.89% | 80.55% | [4] |
| 4c | 76.24% | 78.62% | [4] |
| Indomethacin | 74.82% | 80.32% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of 1,3,4-thiadiazole derivatives.
Carrageenan-Induced Rat Paw Edema
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
The test compounds or a standard anti-inflammatory drug (e.g., diclofenac, indomethacin) are administered orally or intraperitoneally, usually one hour before the carrageenan injection.
-
The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group (which receives only carrageenan) using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[4][10]
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Pathway in Inflammation
A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and thiadiazole derivatives is the inhibition of COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX pathway by thiadiazole derivatives.
General Experimental Workflow for Synthesis and Evaluation
The development of novel anti-inflammatory agents based on the thiadiazole scaffold typically follows a structured workflow from synthesis to biological evaluation.
Caption: Experimental workflow for thiadiazole-based drug discovery.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 9. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine Poised as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of the emerging therapeutic candidate, 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, against current standard-of-care drugs. While direct head-to-head clinical data is not yet available, this document synthesizes existing preclinical evidence for structurally related compounds, offering a projection of its potential efficacy in oncology and neurology.
I. Executive Summary
This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a group widely recognized for its diverse pharmacological activities. Preclinical studies on analogous compounds suggest that this agent may possess significant anticancer and anticonvulsant properties. This guide will focus on comparing its potential performance in these two therapeutic areas against established treatments, based on available in vitro and in vivo data for closely related molecules.
II. Anticancer Activity: A Comparative Outlook
Derivatives of 1,3,4-thiadiazole have demonstrated notable in vitro activity against various cancer cell lines. A structurally similar compound, 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole , has been evaluated for its antiproliferative effects on human breast cancer cell lines, MCF-7 and MDA-MB-231.[1] This provides the most relevant existing data to project the potential of this compound.
Comparative Data Table: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Standard of Care | Cell Line | IC50 (µM) |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | Cisplatin | MCF-7 | ~2-15 |
| MDA-MB-231 | 70 - 170 | Doxorubicin | MCF-7 | ~0.05-0.5 | |
| Cisplatin | MDA-MB-231 | ~5-20 | |||
| Doxorubicin | MDA-MB-231 | ~0.01-0.1 |
Note: IC50 values for standard of care drugs are approximate and can vary based on experimental conditions. The data for the thiadiazole compound is for a structurally similar molecule and serves as a proxy.
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the thiadiazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compound and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Experimental workflow for the MTT cytotoxicity assay.
III. Anticonvulsant Activity: A Comparative Outlook
The 1,3,4-thiadiazole scaffold is a promising pharmacophore for the development of novel anticonvulsant drugs. Studies on structurally related compounds have shown significant activity in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests. These tests are standard methods to evaluate the efficacy of potential anticonvulsant agents.
Comparative Data Table: Anticonvulsant Activity in Animal Models
| Compound | Test Model | ED50 (mg/kg) | Standard of Care | Test Model | ED50 (mg/kg) |
| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea | MES | Highly Potent* | Phenytoin | MES | ~9.5 |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES | 20.11 | Carbamazepine | MES | ~8.8 |
| scPTZ | 35.33 | Ethosuximide | scPTZ | ~130 |
*Specific ED50 value not provided in the reviewed literature, but described as "highly potent."
Note: ED50 values for standard of care drugs are from established literature and may vary. The data for the thiadiazole compounds are for structurally similar molecules and serve as a proxy.
Experimental Protocols: Anticonvulsant Screening
Maximal Electroshock (MES) Test:
-
Animal Model: Adult male albino mice are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a specified period (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
ED50 Calculation: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Model: Adult male albino mice are used.
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Induction of Seizure: After a specified period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures within a 30-minute period.
-
ED50 Calculation: The dose that protects 50% of the animals from clonic seizures is calculated as the ED50.
Workflow for anticonvulsant activity screening.
IV. Signaling Pathways and Mechanism of Action (Hypothesized)
While the precise mechanisms of action for this compound are yet to be fully elucidated, the activities of related compounds suggest potential targets.
Anticancer Mechanism: Many 1,3,4-thiadiazole derivatives exert their anticancer effects through the inhibition of various kinases involved in cell proliferation and survival signaling pathways. The dichlorophenyl moiety may contribute to binding affinity within the active sites of these kinases.
Hypothesized anticancer signaling pathway.
Anticonvulsant Mechanism: The anticonvulsant effects of many drugs are mediated through the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. The thiadiazole ring system may interact with these targets to reduce neuronal hyperexcitability.
References
Confirming Mechanism of Action: A Comparative Guide to Genetic and Proteomic Approaches
For Researchers, Scientists, and Drug Development Professionals
Understanding a drug's precise mechanism of action (MoA) is fundamental to its development and safe, effective use. It allows for target validation, patient stratification, and the prediction of potential side effects.[1] Modern drug discovery leverages a suite of powerful technologies to elucidate MoA, broadly categorized into genetic and proteomic approaches.[2][3] Genetic methods perturb gene function to infer the roles of specific proteins, while proteomic techniques directly measure changes in proteins and their interactions upon drug treatment.[2][4]
This guide provides an objective comparison of these two complementary strategies, offering insights into their underlying principles, experimental workflows, and the types of data they generate. By integrating findings from both genetic and proteomic studies, researchers can build a comprehensive and high-confidence model of a drug's MoA.[5][6][7][8]
Genetic Approaches: Inferring Action from Gene Function
Genetic screens are powerful tools for identifying genes—and by extension, the proteins they encode—that are critical for a drug's efficacy or that modulate a cell's response to it.[3] These "forward chemical genetics" approaches link a drug-induced phenotype, such as cell death or survival, to specific genetic perturbations.[1][9]
Key Genetic Techniques
-
CRISPR/Cas9 Screens: This revolutionary gene-editing technology allows for the systematic knockout of nearly every gene in the genome with high specificity.[10][11][12] In the context of MoA studies, pooled CRISPR libraries containing thousands of single-guide RNAs (sgRNAs) are introduced into a cell population.[11][13] When treated with a drug, cells in which a critical target or pathway member has been knocked out may become resistant and survive, while cells losing a resistance gene may be sensitized. By sequencing the sgRNAs enriched or depleted in the surviving population, researchers can identify key genes involved in the drug's MoA.[11]
-
RNA Interference (RNAi) Screens: Similar to CRISPR, RNAi screens using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can systematically reduce the expression of target genes (knockdown). While historically important, RNAi can be prone to off-target effects and incomplete knockdown, which can complicate data interpretation compared to the clean knockouts often achieved with CRISPR.[11]
-
Gene Expression Profiling: Techniques like RNA-sequencing (RNA-Seq) measure changes in messenger RNA (mRNA) levels across the genome in response to drug treatment. This can reveal the downstream signaling pathways and cellular processes affected by the drug, providing a broader view of its impact beyond the primary target.[1]
Comparison of Genetic Approaches
| Technique | Principle | Primary Insight | Throughput | Potential Issues |
| CRISPR/Cas9 Screen | Gene knockout via DNA double-strand breaks.[10][11] | Target identification, resistance/sensitivity genes.[11][13] | High (Genome-wide) | Potential for off-target edits, cellular toxicity. |
| RNAi (shRNA/siRNA) Screen | Gene knockdown via mRNA degradation. | Target identification, pathway analysis. | High (Genome-wide) | Off-target effects, incomplete knockdown.[11] |
| Gene Expression Profiling | Quantification of global mRNA levels. | Downstream pathway effects, biomarker discovery.[1] | High (Transcriptome-wide) | Indirectly measures protein activity. |
Proteomic Approaches: Directly Measuring Protein-Drug Interactions
Proteomic techniques offer a direct window into the cellular effects of a drug by measuring changes in protein expression, modification, and interaction.[2][4] These methods can identify the direct binding target of a compound and map the immediate downstream signaling events.
Key Proteomic Techniques
-
Thermal Proteome Profiling (TPP): TPP is a powerful method for identifying direct and indirect drug targets in living cells without modifying the drug molecule.[14][15][16][[“]] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[14][18] By heating cells or cell lysates to various temperatures, collecting the soluble (non-denatured) proteins, and quantifying them with mass spectrometry, researchers can identify proteins whose melting curves shift upon drug treatment, indicating a direct or indirect interaction.[15]
-
Phosphoproteomics: This approach is particularly valuable for studying inhibitors of protein kinases, a major class of drug targets.[19][20][21] By using techniques to enrich for phosphorylated peptides from cell lysates, mass spectrometry can quantify thousands of phosphorylation events simultaneously.[19][20][22] A kinase inhibitor is expected to decrease phosphorylation of its direct substrates and downstream pathway components, providing a detailed map of its signaling impact.[21][23]
-
Affinity Purification-Mass Spectrometry (AP-MS): This classic biochemical method uses a "bait" (often a modified, immobilized version of the drug) to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. While effective for identifying high-affinity binding partners, this approach requires chemical modification of the drug, which can sometimes alter its binding properties.
Comparison of Proteomic Approaches
| Technique | Principle | Primary Insight | Drug Modification Required? | Information Gained |
| Thermal Proteome Profiling (TPP) | Ligand-induced protein thermal stabilization.[14][18] | Direct and indirect target engagement in live cells.[15] | No | Target ID, off-targets, pathway effects.[14] |
| Phosphoproteomics | Quantification of protein phosphorylation changes.[19][22] | Kinase inhibitor selectivity, pathway modulation.[19][20][21] | No | Signaling pathway activity, off-target kinase effects.[23] |
| Affinity Purification-MS (AP-MS) | "Pull-down" of interacting proteins using a bait. | Direct binding partners. | Yes | Target ID, binding complexes. |
Visualizing Workflows and Pathways
To better illustrate these concepts, the following diagrams, generated using Graphviz, depict a common experimental workflow and a representative signaling pathway.
Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen for Drug Resistance
Objective: To identify genes whose loss confers resistance to a cytotoxic compound.
-
Library Transduction: A pooled genome-scale sgRNA library (as lentivirus) is transduced into a Cas9-expressing cancer cell line at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Transduced cells are selected with puromycin to eliminate non-transduced cells.
-
Baseline Cell Collection: A portion of the cells is harvested to serve as the day 0 reference sample.
-
Drug Treatment: The remaining cells are split into two populations: one is treated with the experimental drug at a lethal concentration (e.g., LC80), and the other is treated with a vehicle control (e.g., DMSO).
-
Cell Culture and Harvesting: Cells are cultured for 14-21 days until a resistant population emerges in the drug-treated group. Surviving cells from both groups are harvested.
-
Genomic DNA Extraction: Genomic DNA is extracted from the day 0 reference sample and the surviving drug- and vehicle-treated populations.
-
sgRNA Sequencing: The sgRNA-encoding regions are amplified from the genomic DNA using PCR and sequenced via next-generation sequencing (NGS).
-
Data Analysis: Sequencing reads for each sgRNA are counted. The abundance of each sgRNA in the drug-treated sample is compared to the vehicle-treated and day 0 samples. sgRNAs that are significantly enriched in the drug-treated population are considered "hits," and their corresponding genes are identified as potential resistance factors.
Protocol 2: Thermal Proteome Profiling (TPP) for Target Identification
Objective: To identify the direct protein targets of a small molecule inhibitor in intact cells.
-
Cell Culture and Treatment: A cell line is cultured and expanded. The cells are divided into two groups: one is treated with the drug at a specific concentration, and the other is treated with a vehicle control.
-
Temperature Gradient: Aliquots of the cell suspensions from both groups are heated to a range of different temperatures (e.g., 10 temperatures from 37°C to 67°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Ultracentrifugation: After heating, the cells are lysed. The lysates are then subjected to ultracentrifugation to pellet the aggregated, denatured proteins.
-
Protein Digestion and Labeling: The soluble protein fraction (supernatant) from each temperature point is collected. The proteins are digested into peptides, which are then labeled with isobaric mass tags (e.g., TMT10plex). Labeling allows the 10 temperature points for a given condition (drug or vehicle) to be combined and analyzed in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present at each temperature.
-
Data Analysis: For each identified protein, the relative abundance across the temperature gradient is used to construct a "melting curve." The curves from the drug-treated sample are compared to the vehicle control. A statistically significant shift in the melting temperature (Tm) for a protein in the presence of the drug indicates a potential interaction. Proteins that are stabilized (increased Tm) are candidate targets or downstream effectors.
Conclusion: An Integrated Approach
Neither genetic nor proteomic approaches alone can provide a complete picture of a drug's mechanism of action. Genetic screens excel at identifying essential pathway components and resistance mechanisms but provide indirect evidence of a drug-protein interaction.[3] Conversely, proteomics can pinpoint direct binding targets and immediate signaling effects but may miss the broader functional consequences of target engagement.
The most robust MoA studies integrate these orthogonal approaches.[6] For example, a top hit from a CRISPR screen can be validated as a direct target using TPP. Similarly, a novel target identified by TPP can be validated functionally by knocking out its gene and observing a loss of drug sensitivity. By combining the strengths of both methodologies, researchers can confirm a drug's MoA with high confidence, accelerating the journey from discovery to clinical application.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics approach to illustrate drug action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics Solutions of Drug Mechanism of Action - Creative Proteomics [creative-proteomics.com]
- 5. Frontiers | Integrating Genetics and Proteomics for Drug Discovery [frontiersin.org]
- 6. nashbio.com [nashbio.com]
- 7. Frontiers | Integrating Genetics and Proteomics for Drug Discovery [frontiersin.org]
- 8. Advances in Integrated Multi-omics Analysis for Drug-Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synthego.com [synthego.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 14. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
- 18. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 19. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 21. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes to a Key Pharmaceutical Intermediate: 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
A comparative analysis of synthetic methodologies for the production of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine, a crucial building block in drug discovery, reveals significant variations in efficiency, reaction conditions, and environmental impact. This guide provides a head-to-head comparison of the most common synthetic strategies, offering researchers and drug development professionals the data-driven insights needed to select the optimal route for their specific applications.
The core structure of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established pharmacophore, appearing in a wide array of therapeutic agents. The synthesis of the title compound, this compound, typically proceeds via the cyclization of 2,4-dichlorobenzoic acid or its derivatives with thiosemicarbazide. The choice of the cyclizing agent is a critical determinant of the reaction's efficiency and is the primary focus of this comparative analysis. The main routes benchmarked are those utilizing:
-
Phosphorus Oxychloride (POCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Polyphosphate Ester (PPE)
While direct, peer-reviewed comparative studies for the synthesis of this exact molecule are limited, by collating data from patents and analogous syntheses, a clear picture of the relative merits of each approach emerges.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic pathways to this compound. It is important to note that the data for the phosphorus oxychloride route is derived from a patent, and such claims can sometimes be optimistic. The data for the sulfuric acid and polyphosphate ester routes are based on general procedures for analogous 5-aryl-2-amino-1,3,4-thiadiazoles, providing a reasonable proxy for comparison.
| Parameter | Phosphorus Oxychloride Route | Sulfuric Acid Route | Polyphosphate Ester (PPE) Route |
| Starting Materials | 2,4-Dichlorobenzoic acid, Thiosemicarbazide, POCl₃ | 2,4-Dichlorobenzoyl thiosemicarbazide | 2,4-Dichlorobenzoic acid, Thiosemicarbazide |
| Reaction Conditions | Solid-phase grinding, Room temperature | 60-70°C, 5 hours | Reflux in Chloroform, 10 hours |
| Reported Yield | >94% (claimed in patent) | Yields for analogous compounds are generally good | 48-70% for analogous compounds |
| Key Advantages | High claimed yield, Mild conditions (room temp), Short reaction time | Readily available and inexpensive reagent | Milder alternative to POCl₃ and strong acids |
| Key Disadvantages | Patent data may not be representative of typical lab results | Use of a strong, corrosive acid; potential for side reactions | Longer reaction time, use of a chlorinated solvent |
Experimental Protocols
Route 1: Phosphorus Oxychloride (Solid-Phase Synthesis)
This method, described in patent literature, offers a potentially high-yielding and environmentally friendly approach by minimizing solvent use.
Procedure:
-
In a dry mortar, combine 2,4-dichlorobenzoic acid (1 equivalent), thiosemicarbazide (1 to 1.2 equivalents), and phosphorus oxychloride (1 to 1.2 equivalents).
-
Grind the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to stand, resulting in the crude product.
-
To the crude product, add a basic solution (e.g., saturated sodium bicarbonate) to adjust the pH to 8-8.2.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.
Route 2: Concentrated Sulfuric Acid
A traditional and widely used method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Procedure:
-
Prepare the intermediate 4-(2,4-dichlorobenzoyl)thiosemicarbazide by reacting 2,4-dichlorobenzoyl chloride with thiosemicarbazide.
-
To concentrated sulfuric acid, cautiously add the 4-(2,4-dichlorobenzoyl)thiosemicarbazide in portions with stirring.
-
Heat the mixture to 60-70°C for approximately 5 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Route 3: Polyphosphate Ester (PPE)
This one-pot method provides a milder alternative to the use of strong acids or phosphorus oxychloride.
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichlorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in chloroform.
-
Add polyphosphate ester (PPE) to the mixture.
-
Reflux the reaction mixture for approximately 10 hours.
-
After cooling, add water and neutralize the mixture with a basic solution (e.g., sodium bicarbonate).
-
Separate the organic layer, and wash it with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
Comparative Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the three different routes, highlighting the key reagents and conditions.
Caption: Comparative workflow of synthetic routes to the target compound.
Conclusion
The choice of synthetic route to this compound is a trade-off between reaction efficiency, cost, and safety considerations. The solid-phase phosphorus oxychloride method, as described in patent literature, appears to be the most efficient on paper, with a very high claimed yield and mild reaction conditions. However, these claims should be validated in a laboratory setting. The conventional method using concentrated sulfuric acid is a robust and cost-effective option, likely providing good yields, though it involves handling a highly corrosive reagent. The polyphosphate ester route offers a milder one-pot alternative, which may be preferable from a safety and environmental perspective, albeit with potentially longer reaction times and moderate yields.
Researchers and process chemists should carefully consider these factors when selecting a synthetic strategy. For large-scale production, the cost-effectiveness of the sulfuric acid route may be appealing, while for smaller-scale laboratory synthesis, the convenience and mildness of the polyphosphate ester method or the potential high efficiency of the solid-phase phosphorus oxychloride route could be more advantageous. Further optimization of any of these routes could lead to improved yields and more sustainable processes.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
For Immediate Reference: Treat 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. Disposal must be conducted in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company or your institution's Environmental Health and Safety (EHS) office.[1][2]
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. While specific hazard data for this compound is limited, its chemical structure and data from related compounds suggest it should be handled with care as a potential irritant and environmental hazard.[3]
Hazard Assessment and Safety Information
Summary of Potential Hazards (Based on Analogous Compounds):
| Hazard Type | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[1] |
| Skin Irritation | Category 2 (Causes skin irritation) | Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. If irritation persists, get medical advice.[1] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
| Aquatic Hazard | Acute and Chronic Category 1 (Very toxic to aquatic life) | Avoid release to the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, and disposal of waste containing this compound.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
2. Waste Segregation: Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[2]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weighing boats, and grossly contaminated personal protective equipment (e.g., gloves) in a designated, sealable, and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container.[2]
-
3. Container Management: All waste containers must be in good condition and chemically compatible with the waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[2]
-
Storage: Keep waste containers securely closed except when adding waste.[2] Store in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Spill Management: In the event of a small spill:
-
Containment: Absorb the spill with an inert material such as vermiculite or sand.[2]
-
Collection: Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent. All cleaning materials used for decontamination must also be disposed of as hazardous waste.[2]
5. Final Disposal: The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[2]
-
Licensed Contractor: All collected hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Essential Safety and Handling Guide for 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS No. 28004-63-9). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This chemical is classified as hazardous and requires specific safety precautions to prevent irritation and potential harm.[1]
Summary of Required Personal Protective Equipment:
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation or serious eye damage from splashes or dust.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing, such as a lab coat. An apron may be required for mixing or loading.[1][3] | To prevent skin irritation and absorption.[1] Contaminated clothing should be removed and washed before reuse.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a dust mask (e.g., N95) or a supplied-air respirator may be necessary. | To prevent respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as a chemical fume hood, is operational.[1][4]
-
Locate and verify the functionality of emergency eyewash stations and safety showers before beginning work.[3]
2. Handling the Compound:
-
Prevent contact with skin and eyes.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
3. Accidental Release Measures:
-
In case of a spill, use personal protective equipment.
-
Avoid dust formation.
-
Sweep or shovel the spilled material into a suitable container for disposal.[1]
Emergency First-Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] All disposal practices must be in accordance with federal, state, and local regulations.[4]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused products.[4]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
